molecular formula C6H4ClN3O B1602949 6-Chloroimidazo[1,2-b]pyridazin-2-ol CAS No. 55690-62-5

6-Chloroimidazo[1,2-b]pyridazin-2-ol

Número de catálogo: B1602949
Número CAS: 55690-62-5
Peso molecular: 169.57 g/mol
Clave InChI: KVFHSAYTZOLXTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloroimidazo[1,2-b]pyridazin-2-ol (CAS 55690-62-5) is a high-purity heterocyclic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features an imidazo[1,2-b]pyridazine core, a privileged scaffold in the design of biologically active molecules. Its structure, which includes a reactive chloro substituent and a hydroxyl group, makes it a valuable precursor for further functionalization and structure-activity relationship (SAR) studies. Research into this chemical space has demonstrated significant potential. Specifically, analogs and derivatives based on the imidazo[1,2-b]pyridazine scaffold have been investigated as potent protein kinase inhibitors . These inhibitors have shown relevance in therapeutic areas such as oncology, with compounds designed to target kinases including Pim-1, which is implicated in cell cycle progression and apoptosis inhibition . Furthermore, amino-substituted imidazopyridazine compounds have been explored for their ability to inhibit MKNK1 and MKNK2 kinases (also known as Mnk1 and Mnk2), presenting a potential strategy for treating hyperproliferative and angiogenic diseases . This product is intended for research and development applications as a key building block in the synthesis of novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage its chemical properties to develop new compounds for probing biological pathways and advancing pharmaceutical discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-1-2-5-8-6(11)3-10(5)9-4/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFHSAYTZOLXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629375
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55690-62-5
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55690-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloroimidazo 1,2 B Pyridazin 2 Ol and Its Derivatives

Strategic Approaches for Core Scaffold Construction

Nucleophilic Aromatic Substitution on Halogenated Imidazo[1,2-b]pyridazines

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying halogenated heterocyclic systems. nih.gov In the context of halogenated imidazo[1,2-b]pyridazines, the chlorine atom, particularly at the C6 position, serves as a leaving group that can be displaced by various nucleophiles. This reaction is often facilitated by the electron-deficient nature of the pyridazine (B1198779) ring. youtube.com

A prominent application of this reactivity is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between the heterocyclic scaffold and an aryl or heteroaryl group. researchgate.netthesciencein.org For instance, the 6-chloro group on a 2-substituted imidazo[1,2-b]pyridazine (B131497) can react with an aryl boronic acid in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like potassium carbonate to yield 6-aryl-substituted derivatives. thesciencein.org The efficiency of the Suzuki reaction can be influenced by the choice of catalyst, base, and the nature of the substituents on the imidazo[1,2-b]pyridazine core. researchgate.net These substitution reactions are foundational for creating diverse libraries of compounds. researchgate.netthesciencein.org

Table 1: Example of Nucleophilic Aromatic Substitution on a 6-Chloroimidazo[1,2-b]pyridazine (B1266833) Derivative
Reaction TypeSubstrateReagentCatalyst/BaseProduct TypeReference
Suzuki Cross-Coupling6-chloro-2-substituted aryl(or alkyl) imidazo[1,2-b]pyridazineSubstituted aryl boronic acidPd(PPh₃)₂Cl₂ / K₂CO₃2-Substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine thesciencein.org

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical tool for functionalizing heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org For the imidazo[1,2-b]pyridazine scaffold, research has shown that the C3 position is particularly susceptible to direct intermolecular C-H arylation. researchgate.net This regioselectivity is attributed to the electronic properties of the fused ring system. stackexchange.com

The process typically involves a palladium catalyst and allows for the introduction of various aryl and heteroaryl groups. researchgate.net This strategy has been successfully applied to synthesize 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields, demonstrating tolerance for the chloro group at the C6 position. researchgate.net C-H functionalization represents a significant advancement, enabling more efficient synthetic routes to complex molecules. researchgate.net

N-Arylation Approaches

N-arylation is a key method for creating complex azaheteroaromatic structures. In the synthesis of imidazo[1,2-b]pyridazine systems, palladium-catalyzed N-arylation reactions are employed in ring-forming processes. researchgate.net One such approach is the intramolecular Buchwald-Hartwig amination, where a C-N bond is formed to construct the imidazole (B134444) portion of the scaffold. researchgate.net This can be part of an auto-tandem palladium-catalyzed sequence. For example, the reaction of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine (B1208633) can proceed via an intermolecular amination followed by an intramolecular N-arylation to form a tetracyclic system containing the imidazo[1,2-b]pyridazine core. researchgate.net Such methods are crucial for building complex, fused heterocyclic systems from readily available precursors. researchgate.net

Sequential and One-Pot Functionalization Methods

To enhance synthetic efficiency, sequential and one-pot functionalization strategies are increasingly employed. These methods allow for the construction of highly substituted molecules without the need to isolate and purify intermediate compounds. mdpi.com An efficient one-pot, two-step process has been developed for the imidazo[1,2-b]pyridazine system, combining a Suzuki cross-coupling with a palladium-catalyzed direct C-H arylation. researchgate.net

This methodology enables the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net For example, a 6-chloroimidazo[1,2-b]pyridazine can first undergo a Suzuki reaction to introduce a substituent at the C6 position, followed by a direct C-H arylation at the C3 position within the same reaction vessel. researchgate.net Similar one-pot sequential functionalizations have been developed for the related imidazo[1,2-a]pyrazine (B1224502) scaffold, underscoring the utility of this approach for rapidly building molecular diversity. nih.gov

Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-ol Intermediates and Key Precursors

The synthesis of functionalized derivatives of this compound relies on the availability of key intermediates and precursors. The preparation of these molecules is a critical first step in the development of more complex target structures.

Preparation of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid Derivatives

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid and its esters, such as methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, are important synthetic intermediates. clearsynth.comchemdad.com The carboxylic acid is described as a beige solid and serves as a precursor for pyridazine derivatives with potential antihistaminic or eosinophil chemotaxis-inhibiting activity. chemdad.com The synthesis of the core ring system generally involves the condensation of 6-chloropyridazin-3-amine with a suitable three-carbon electrophile. mdpi.com For the 2-carboxylic acid derivative, this would typically involve a reaction with a pyruvate (B1213749) derivative or a related compound bearing the required carboxyl functional group.

Table 2: Properties of a Key Carboxylic Acid Intermediate
Compound NameCAS NumberPhysical FormReported UtilityReference
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid14714-24-0Beige SolidIntermediate for pyridazine derivatives chemdad.com
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate572910-59-9Not specifiedChemical intermediate/impurity clearsynth.com

Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a crucial intermediate for organic synthesis, notably as a key component in the preparation of novel anti-cancer drug candidates. google.com A patented method outlines its synthesis in a multi-step process that is efficient and yields a high-purity product. google.com

The synthesis proceeds as follows:

Formation of Intermediate: 3-Amino-6-chloropyridazine is reacted with N,N-dimethylformamide dimethyl acetal (B89532). This reaction typically occurs over 2-8 hours at a temperature of 40-100 °C to produce an N,N-dimethyl-N'-(6-chloropyridazin-3-yl)-formamidine intermediate. google.com

Cyclization: The intermediate is then dissolved in a solvent such as acetonitrile (B52724), ethanol, or N,N-dimethylformamide. Bromoacetonitrile is added, leading to a cyclization reaction. The subsequent addition of an alkali solution, like saturated sodium carbonate, induces precipitation of the solid product. google.com

Purification: The crude solid is dissolved in ethyl acetate, washed with water and brine, and dried. After removing the solvent, the crude product is obtained. google.com

Recrystallization: A final recrystallization step yields the pure 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. google.com

This synthetic route is valued for its relatively short duration and the stable, high-quality product it affords. google.com

Table 3: Summary of Synthesis for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
StepReactantsConditionsProductReference
13-Amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal40-100 °C, 2-8 hN,N-dimethyl-N'-(6-chloropyridazin-3-yl)-formamidine google.com
2Formamidine intermediate, BromoacetonitrileSolvent (e.g., acetonitrile), followed by alkali solutionCrude solid mixture containing the target compound google.com
3 & 4Crude solidExtraction with ethyl acetate, then recrystallizationPure 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile google.com

Compound Reference Table

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
6-Chloroimidazo[1,2-b]pyridazine
3-amino-6-chloropyridazine
Bis(triphenylphosphine)palladium(II) chloride
Potassium carbonate
2-chloro-3-iodopyridine
3-aminopyridazine
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
6-chloropyridazin-3-amine
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
N,N-dimethylformamide dimethyl acetal
N,N-dimethyl-N'-(6-chloropyridazin-3-yl)-formamidine
Bromoacetonitrile
Sodium carbonate
Ethyl acetate

Derivatization from 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (B49044)

The compound 3-bromo-6-chloroimidazo[1,2-b]pyridazine serves as a versatile intermediate for further functionalization, particularly through nucleophilic aromatic substitution at the C-6 position. researchgate.netnih.gov A highly efficient method for the C-6 amination of this starting material has been developed, yielding a wide range of N-substituted derivatives. researchgate.net

This derivatization is typically achieved by treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of primary or secondary alkylamines. researchgate.net The reaction is facilitated by the use of cesium fluoride (B91410) (CsF) and a phase-transfer catalyst, benzyltriethylammonium chloride (BnNEt₃Cl), in dimethyl sulfoxide (B87167) (DMSO) at 100°C. researchgate.net This method has proven effective for a diverse array of amines, including simple alkylamines, those bearing aromatic or heteroaromatic functionalities (such as benzene (B151609), thiophene, and pyridine), and cyclic secondary amines like morpholine (B109124) and piperidine. researchgate.net The resulting C-6 aminated products are obtained in consistently high isolated yields, typically ranging from 79% to 98%. researchgate.net

Table 1: C-6 Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Reaction Conditions: Amine (2.0 equiv), CsF (1.0 equiv), BnNEt₃Cl (10 mol%), DMSO, 100°C, 24h. researchgate.net

AmineProductYield (%)
CyclohexylamineN-cyclohexyl-3-bromoimidazo[1,2-b]pyridazin-6-amine94
BenzylamineN-benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine98
2-(Thiophen-2-yl)ethan-1-amineN-(2-(thiophen-2-yl)ethyl)-3-bromoimidazo[1,2-b]pyridazin-6-amine95
Pyrrolidine6-(pyrrolidin-1-yl)-3-bromoimidazo[1,2-b]pyridazine96
Morpholine4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine98

Synthesis of 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine (B3030619)

The synthesis of specific di-halogenated derivatives such as 3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine requires controlled electrophilic halogenation. While a direct synthesis for the 3,8-dibromo compound is not explicitly detailed in the surveyed literature, a general method for the bromination of the imidazo[1,2-b]pyridazine core at the C-3 position has been established. google.com

This procedure involves the bromination of a 6-chloro-2-substituted-imidazo[1,2-b]pyridazine intermediate. The reaction, as outlined in patent literature, effectively introduces a bromine atom onto the C-3 position of the imidazole ring, affording the 3-bromo-6-chloro derivative. google.com This electrophilic substitution is a key step in creating precursors for further derivatization, such as subsequent Suzuki coupling reactions. google.com The introduction of a second bromine atom at the C-8 position would likely involve the use of a starting pyridazine ring that is already brominated at the corresponding position prior to the initial cyclization.

Synthetic Routes to Specific Imidazo[1,2-b]pyridazine Derivative Classes

The imidazo[1,2-b]pyridazine scaffold is a key component in the synthesis of various derivative classes, including those with known biological activities.

Thiazolidin Amides

Specific methodologies for the direct synthesis of thiazolidin amides from a this compound precursor are not extensively documented in the available literature. However, general synthetic strategies for creating thiazolidinone rings on related heterocyclic systems can be applied. A common approach involves a multi-step synthesis starting from an amino-substituted heterocycle.

A representative synthesis begins with the preparation of Schiff bases by reacting an amino-heterocycle with various aromatic aldehydes. These intermediates are then cyclized to form the thiazolidinone ring. For example, reacting the Schiff bases with thioglycolic acid or thiomalic acid yields the corresponding thiazolidinone derivatives. This strategy could foreseeably be adapted to an appropriately substituted amino-imidazo[1,2-b]pyridazine to generate the desired thiazolidin amide derivatives.

Pyridazinone Derivatives

The synthesis of fused pyridazinone structures involving the imidazo[1,2-b]pyridazine core has been reported. One such route leads to a pyridazino[3′,4′:4,5]imidazo[2,1-b] umich.edunih.govasianpubs.orgoxadiazin-8-one derivative. nih.gov The synthesis starts from a precursor, 6-(4-bromophenyl)-3-phenyl-7,8-dihydroimidazo[2,1-b]pyridazin-5(6H)-one, which is heated with ethyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate in acetone. nih.gov This reaction results in the formation of a new fused oxadiazinone ring system, demonstrating a method for elaborating upon the pyridazinone moiety. nih.gov

Another relevant transformation involves the conversion of a pyridazin-3(2H)-one into a more reactive chloro derivative. Reacting 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride effectively replaces the carbonyl group with a chlorine atom, affording a 3-chloropyridazine (B74176) derivative. nih.gov This product can then undergo further reactions, such as displacement with hydrazine, to create versatile intermediates for building more complex heterocyclic systems. nih.gov

Benzamido-substituted Imidazo[1,2-b]pyridazine-2-one Derivatives

The introduction of a benzamido group, a common pharmacophore, onto the imidazo[1,2-b]pyridazine skeleton has been achieved, particularly at the C-6 position. The synthesis of these derivatives typically begins with a 6-amino-2-substituted imidazo[1,2-b]pyridazine precursor. umich.edu

These amino derivatives are then treated with a molar equivalent of a substituted benzoyl chloride, such as o-, m-, or p-fluorobenzoyl chloride, at room temperature. umich.edu This acylation reaction proceeds in good yields to furnish the corresponding 6-(fluorobenzamido)imidazo[1,2-b]pyridazine products. umich.edu The variation in the position of the fluorine atom on the phenyl ring allows for the exploration of structure-activity relationships. umich.edu

Table 2: Synthesis of 6-Benzamido-Substituted Imidazo[1,2-b]pyridazines umich.edu

Starting Material (6-amino derivative)ReagentProduct
6-Amino-2-methylimidazo[1,2-b]pyridazineo-Fluorobenzoyl chloride6-(o-Fluorobenzamido)-2-methylimidazo[1,2-b]pyridazine
6-Amino-2-methylimidazo[1,2-b]pyridazinem-Fluorobenzoyl chloride6-(m-Fluorobenzamido)-2-methylimidazo[1,2-b]pyridazine
6-Amino-2-methylimidazo[1,2-b]pyridazinep-Fluorobenzoyl chloride6-(p-Fluorobenzamido)-2-methylimidazo[1,2-b]pyridazine
6-Amino-2-(t-butyl)imidazo[1,2-b]pyridazineo-Fluorobenzoyl chloride6-(o-Fluorobenzamido)-2-(t-butyl)imidazo[1,2-b]pyridazine
6-Amino-2-(t-butyl)imidazo[1,2-b]pyridazinep-Fluorobenzoyl chloride6-(p-Fluorobenzamido)-2-(t-butyl)imidazo[1,2-b]pyridazine

Analogs of Known Anthelmintics

The imidazo[1,2-b]pyridazine scaffold has been utilized as a bioisostere for the benzimidazole (B57391) core found in several commercial anthelmintic drugs. umich.edu Researchers have synthesized imidazo[1,2-b]pyridazine analogs of prominent anthelmintics like fenbendazole (B1672488), oxibendazole, mebendazole, and flubendazole. umich.edu

A key strategy in this area involves replacing the 5-thiophenyl moiety of fenbendazole with a functionalized imidazo[1,2-b]pyridazine system. For instance, the direct analog of fenbendazole, methyl 6-(phenylthio)-imidazo[1,2-b]pyridazine-2-carbamate, was synthesized by reacting 3-amino-6-(phenylthio)pyridazine (B1279446) with methyl (chloroacetyl)carbamate. umich.edu

Furthermore, the oxidation of the thiophenyl group to a phenylsulfinyl (sulfoxide) or phenylsulfonyl group, mimicking the metabolism of fenbendazole to oxibendazole, has been achieved. The treatment of 2-substituted-6-(phenylthio)imidazo[1,2-b]pyridazines with one molar equivalent of m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding sulfoxide derivative, while using two molar equivalents of m-CPBA leads to the sulfone. umich.edu These synthetic efforts aim to create novel compounds with potential macrofilaricidal activity. umich.edu

Imidazo[1,2-a]pyridinylacrylonitriles

The synthesis of imidazo[1,2-a]pyridinylacrylonitriles has been achieved through various chemical strategies, primarily involving the construction of the acrylonitrile (B1666552) moiety onto a pre-formed imidazo[1,2-a]pyridine (B132010) core. Key methods include the Knoevenagel condensation and the synthesis of α-derivatives through cyanation.

A significant approach to obtaining imidazo[1,2-a]pyridinyl phenylacrylonitrile derivatives involves the Knoevenagel condensation. jmchemsci.com This reaction is conducted between an imidazo[1,2-a]pyridin-2-carboxaldehyde and a variety of phenylacetonitriles. jmchemsci.com The initial step in this synthetic route is the preparation of the common intermediate, imidazo[1,2-a]pyridin-2-carboxaldehyde. This is achieved by first forming the imidazo[1,2-a]pyridine ring through the reaction of 2-aminopyridine (B139424) with 1,1,3-trichloroacetone (B106291) in a mixture of dimethoxyethane (DME) and ethanol, which yields an acetal intermediate. jmchemsci.com Subsequent hydrolysis of the acetal with hydrochloric acid (HCl) provides the desired aldehyde in good yields. jmchemsci.com

The synthesis of α-derivatives of imidazo[1,2-a]pyridinyl-acrylonitriles follows a different pathway. This method begins with the condensation of 2-aminopyridine with 1,3-dichloroacetone. The resulting chloromethylated compound then undergoes cyanation using potassium cyanide in dimethylsulfoxide (DMSO) to yield imidazo[1,2-a]pyridin-2-acetonitrile. jmchemsci.com This acetonitrile derivative can then be reacted with an aldehyde, such as benzaldehyde, via a Knoevenagel condensation to furnish the final α-substituted acrylonitrile product. jmchemsci.com

The following table summarizes the key synthetic steps and intermediates for the preparation of imidazo[1,2-a]pyridinylacrylonitriles.

Table 1: Synthesis of Imidazo[1,2-a]pyridinylacrylonitrile Derivatives

Starting Materials Reagents and Conditions Intermediate/Product Yield (%) Reference

Compound List

Table 2: Mentioned Compounds

Compound Name
This compound
Imidazo[1,2-a]pyridinylacrylonitriles
Imidazo[1,2-a]pyridinyl phenylacrylonitrile
Imidazo[1,2-a]pyridin-2-carboxaldehyde
Phenylacetonitriles
2-Aminopyridine
1,1,3-Trichloroacetone
1,3-Dichloroacetone
Imidazo[1,2-a]pyridin-2-acetonitrile
Potassium Cyanide
Benzaldehyde
Hydrochloric Acid
Dimethoxyethane
Ethanol

Biological Activities and Pharmacological Potential of 6 Chloroimidazo 1,2 B Pyridazin 2 Ol and Its Derivatives

Kinase Inhibition Profiles

Inhibition of Protein Kinases (General)

Derivatives of the imidazo[1,2-b]pyridazine (B131497) core have demonstrated broad potential as inhibitors of various protein kinases. The inherent structure of this scaffold allows it to interact with the ATP-binding site of kinases, and modifications at different positions can fine-tune its selectivity and inhibitory power. nih.govresearchgate.net Research has shown that substitutions at positions 2, 3, 6, 7, and 8 are instrumental in defining the compound's interaction with the target kinase. nih.gov

For instance, a family of imidazo[1,2-b]pyridazines was identified as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org One such compound, K00135, was found to impair the survival of leukemia cells and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia patients. semanticscholar.org Structural analysis revealed that these inhibitors bind in an ATP-competitive manner but are not strictly ATP-mimetic, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their enhanced selectivity. semanticscholar.org

Furthermore, the imidazo[1,2-b]pyridazine scaffold has been explored for the inhibition of Transforming growth factor-β activated kinase (TAK1), a target in multiple myeloma. The addition of morpholine (B109124) or piperazine (B1678402) groups at the C6 position of the imidazo[1,2-b]pyridazine core significantly enhanced kinase inhibition. rsc.org A lead compound from this series, compound 26, inhibited TAK1 with an IC50 of 55 nM. rsc.org

CompoundTarget KinaseIC50 (nM)Reference
K00135 PIM1130 semanticscholar.org
PIM2780 semanticscholar.org
Compound 26 TAK155 rsc.org

Cyclin-Dependent Kinase (CDK) Inhibition

The imidazo[1,2-b]pyridazine framework has been successfully utilized to develop potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. researchgate.netnih.gov Synthetic efforts have focused on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives to identify new inhibitors of various eukaryotic kinases, including CDKs. researchgate.net

In one study, AstraZeneca developed imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors of CDK2. researchgate.net For example, compound 47 inhibited CDK2 with an IC50 of 3 nM and demonstrated 100-fold selectivity over CDK1. researchgate.net Another study focused on 3,6-disubstituted pyridazines, a closely related scaffold, and identified compound 11m as a potent CDK2 inhibitor with an IC50 of 20.1 nM. nih.govdundee.ac.uk

Research into disubstituted imidazo[1,2-b]pyridazines also identified compounds with strong inhibitory activity against CDK1. Compounds 5 and 12 were found to inhibit CDK1 with IC50 values of 29 nM and 52 nM, respectively. ox.ac.uk These findings underscore the potential of the imidazo[1,2-b]pyridazine scaffold in designing selective CDK inhibitors for therapeutic applications.

CompoundTarget KinaseIC50 (nM)Reference
Compound 47 CDK23 researchgate.net
Compound 11m CDK220.1 nih.govdundee.ac.uk
Compound 5 CDK129 ox.ac.uk
Compound 12 CDK152 ox.ac.uk

Dual-Specificity Tyrosine-Regulated Kinase (DYRK) and CDC-like Kinase (CLK) Inhibition

The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fruitful starting point for developing inhibitors of the DYRK and CLK families of kinases. nih.gov These kinases are involved in a variety of cellular processes, including mRNA splicing and cell differentiation, and their inhibition is of interest for treating neurological disorders, cancer, and type 2 diabetes. nih.govnih.govnih.gov

Several studies have reported the discovery of 3,6-disubstituted imidazo[1,2-b]pyridazines with potent, dual inhibitory activity against DYRK and CLK kinases. researchgate.netnih.gov Optimization of an initial imidazo[1,2-b]pyridazine fragment led to the discovery of compound 17 , a potent cellular inhibitor of DYRK1A. nih.govnih.gov Further rational design based on its crystal structure resulted in compound 29 , which exhibited improved selectivity over the closely related CLK kinases. nih.govnih.gov

One study highlighted compound 20a as a selective inhibitor, with potent activity against several kinases in these families. researchgate.net The inhibitory concentrations for this compound underscore the potential for developing highly specific inhibitors from this chemical series. researchgate.netresearchgate.net

CompoundTarget KinaseIC50 (nM)Reference
Compound 20a DYRK1A50 researchgate.netresearchgate.net
CLK182 researchgate.netresearchgate.net
CLK444 researchgate.netresearchgate.net

Plasmodium falciparum Kinase Inhibition (e.g., PfCLK1, PfCDPK1)

The significant divergence between the kinomes of parasites and their human hosts has made parasite-specific kinases attractive targets for new antiparasitic drugs. researchgate.net The imidazo[1,2-b]pyridazine scaffold has been extensively investigated for its potential to inhibit kinases in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Key targets include P. falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), which is involved in the parasite's life cycle, including merozoite invasion and egress. nih.govresearchgate.net Imidazopyridazine compounds have been developed as potent, ATP-competitive inhibitors of PfCDPK1, with some derivatives achieving IC50 values in the subnanomolar range and anti-parasitic EC50 values as low as 12 nM. researchgate.netmdpi.com However, further studies have suggested that the anti-parasitic activity of some of these compounds may be primarily due to the inhibition of other targets, such as cGMP-dependent protein kinase (PKG) and Heat Shock Protein 90 (HSP90). mdpi.com

In addition to PfCDPK1, P. falciparum CDC-like Kinase 1 (PfCLK1) has also been identified as a target for this class of compounds. Research has shown that 3,6-disubstituted imidazo[1,2-b]pyridazines can potently inhibit PfCLK1. researchgate.netresearchgate.net For example, compound 20a was found to be a potent inhibitor of PfCLK1 with an IC50 of 32 nM. researchgate.netresearchgate.net

CompoundTarget KinaseIC50/EC50 (nM)Reference
Imidazopyridazine Series P. falciparum (parasite)12 researchgate.net
Compound 20a PfCLK132 researchgate.netresearchgate.net

Targetting Protozoan Kinases (e.g., Leishmania, Toxoplasma gondii)

The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to other protozoan parasites, including Leishmania and Toxoplasma gondii. nih.govrsc.org These parasites cause significant diseases in humans, and new, more specific treatments are urgently needed. nih.gov

For toxoplasmosis, caused by T. gondii, research has focused on inhibiting the parasite's Calcium-Dependent Protein Kinase 1 (TgCDPK1). Imidazo[1,2-b]pyridazines designed to target TgCDPK1 have shown effectiveness against the growth of the parasite in vitro at submicromolar concentrations. nih.govrsc.org These compounds were further developed into salts for in vivo administration, demonstrating a significant reduction in parasite burden in mouse models of acute toxoplasmosis. nih.gov

In the context of leishmaniasis, caused by Leishmania species, several imidazo[1,2-b]pyridazine compounds have demonstrated anti-leishmanial activity. researchgate.net For instance, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine showed good in vitro activity against the bloodstream form of Trypanosoma brucei brucei (EC50 = 0.38 µM), a related kinetoplastid parasite, although its activity against Leishmania infantum was limited by poor solubility. nih.gov While some compounds showed activity at a concentration of 10 μM, they were not toxic to a human neuroblastoma cell line at the same concentration, suggesting a potential therapeutic window. researchgate.netresearchgate.net

Compound Class/DerivativeTarget Organism/KinaseActivityReference
Imidazo[1,2-b]pyridazines Toxoplasma gondii (TgCDPK1)Submicromolar in vitro efficacy nih.gov
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Trypanosoma brucei bruceiEC50 = 0.38 µM nih.gov
Various Imidazo[1,2-b]pyridazines Leishmania amazonensisActive at 10 µM researchgate.netresearchgate.net

Inhibition of JAK-STAT Pathway Components (e.g., JAK1, JAK2, JAK3, STAT3, STAT5)

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a key role in immunity and inflammation. The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to develop potent and selective inhibitors of JAK family members, particularly Tyrosine Kinase 2 (Tyk2).

Researchers identified imidazo[1,2-b]pyridazine derivatives as highly potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. This allosteric inhibition mechanism prevents the activation of the Tyk2 catalytic (JH1) domain, offering a route to high selectivity over other JAK family members.

One lead compound, compound 6 , demonstrated remarkable selectivity, inhibiting Tyk2 JH2 with a Ki of 0.028 nM while showing over 10,000-fold selectivity against a panel of 230 other kinases, including JAK1, JAK2, and JAK3 (IC50 > 2 µM). Further optimization led to compounds like 6q-t , which displayed even more potent Ki values ranging from 0.015 to 0.035 nM for Tyk2 JH2. These findings highlight the potential of imidazo[1,2-b]pyridazine derivatives as highly selective modulators of the JAK-STAT pathway for treating autoimmune and inflammatory diseases.

CompoundTarget KinaseKi (nM)IC50Reference
Compound 6 Tyk2 JH20.028
JAK1>2 µM
JAK2>2 µM
JAK3>2 µM
Compound 6q Tyk2 JH20.015
Compound 6r Tyk2 JH20.020
Compound 6s Tyk2 JH20.035
Compound 6t Tyk2 JH20.023

Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition

Monopolar spindle 1 (Mps1), also known as threonine tyrosine kinase (TTK), is a critical protein kinase in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis. Overexpression of Mps1 is common in various cancers, making it an attractive target for anticancer drug development. Inhibition of Mps1 can lead to severe chromosome missegregation and, ultimately, cell death in cancer cells.

Research has led to the discovery of potent and selective Mps1 inhibitors based on the imidazo[1,2-b]pyridazine scaffold. Through property-based optimization and a strategic scaffold change from an initial imidazo[1,2-a]pyrazine (B1224502) hit, a derivative, compound 27f , was identified. This compound demonstrated extremely potent inhibition of Mps1 in cellular assays with an IC₅₀ value of 0.70 nM. It also showed remarkable antiproliferative activity against the A549 lung cancer cell line with an IC₅₀ of 6.0 nM. nih.gov Compound 27f was found to be highly selective for Mps1 when tested against a panel of 192 other kinases and was shown to be active in vivo. nih.gov The development of these inhibitors highlights the potential of the imidazo[1,2-b]pyridazine core in generating targeted therapies against Mps1-overexpressing tumors. nih.govnih.gov

Table 1: Mps1/TTK Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundCellular Mps1 IC₅₀ (nM)A549 Proliferation IC₅₀ (nM)
27f 0.706.0
Data sourced from reference nih.gov

Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of signal transduction pathways that promote cell survival, proliferation, and resistance to apoptosis. Overexpressed in various hematological malignancies and solid tumors, they are significant targets for cancer therapy.

A class of imidazo[1,2-b]pyridazines has been identified as potent and selective inhibitors of Pim kinases. semanticscholar.orgnih.gov These compounds function as ATP-competitive inhibitors but exhibit a unique binding mode. Instead of interacting with the kinase hinge region like typical Type I inhibitors, they bind to the N-terminal lobe αC helix, which contributes to their high selectivity. nih.gov

Several derivatives were identified with low nanomolar potency. For instance, compound K00486 showed an IC₅₀ of 34 nM against Pim-1, while K00152 had an IC₅₀ of 39 nM for the same target. semanticscholar.org Another derivative, K00135 , was tested extensively in cellular systems. It effectively impaired the survival of murine Ba/F3 cells that depend on human PIM overexpression and suppressed the growth of leukemic blasts from acute myelogenous leukemia (AML) patients. semanticscholar.orgnih.gov In human leukemic cells, K00135 was shown to inhibit the phosphorylation of known Pim kinase downstream targets, such as BAD and 4E-BP1. semanticscholar.org

Table 2: Pim Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (µM)
K00486 342.5
K00152 397.0
Data sourced from reference semanticscholar.org

Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). researchgate.net While tyrosine kinase inhibitors (TKIs) are the standard treatment, resistance, often due to mutations like the T315I "gatekeeper" mutation, remains a significant clinical challenge. nih.gov

Structure-guided design has led to the development of imidazo[1,2-b]pyridazine derivatives as pan-inhibitors of BCR-ABL, effective against both the native and mutated forms of the kinase. A key innovation was the incorporation of a carbon-carbon triple bond linker, which accommodates the bulkier isoleucine residue of the T315I mutant. nih.gov The development candidate AP24534 (Ponatinib) emerged from these studies, demonstrating low nanomolar IC₅₀ values against both native BCR-ABL and the T315I mutant. nih.gov

Further research combining scaffold hopping and conformational constraint strategies produced a series of 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivatives. nih.gov Within this series, compound 16a was particularly potent, inhibiting BCR-ABL1 kinase with an IC₅₀ of 8.5 nM and showing strong antiproliferative activity against the K562 CML cell line, with an IC₅₀ of less than 2 nM. nih.gov

Table 3: BCR-ABL Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundTargetIC₅₀ (nM)
AP24534 Native BCR-ABLLow nM
AP24534 T315I mutant BCR-ABLLow nM
16a BCR-ABL18.5
Data sourced from references nih.govnih.gov

Vascular Endothelial Growth Factor (VEGF) Receptor 2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netkisti.re.kr Inhibiting the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy. researchgate.net

A series of 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives have been developed as potent VEGFR-2 inhibitors. researchgate.net Through the hybridization of two distinct imidazo[1,2-b]pyridazine fragments, compound 23a (TAK-593) was discovered. It proved to be a highly potent inhibitor of VEGFR-2 with an IC₅₀ value of 0.95 nM. researchgate.netresearchgate.net This compound also effectively suppressed the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 0.30 nM. researchgate.net Further kinase profiling revealed that TAK-593 also inhibits platelet-derived growth factor receptor (PDGFR) kinases, making it a dual inhibitor. It exhibits competitive inhibition versus ATP and displays a slow, two-step binding mechanism with a very long residence time on the VEGFR-2 enzyme. researchgate.net

Table 4: VEGFR-2 Kinase Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative

CompoundVEGFR-2 IC₅₀ (nM)VEGF-stimulated HUVEC Proliferation IC₅₀ (nM)
23a (TAK-593) 0.950.30
Data sourced from reference researchgate.net

Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine central to the pathogenesis of a wide array of inflammatory diseases. researchgate.netnih.gov Consequently, inhibiting its production is a key therapeutic goal. Research has been conducted into the potential of imidazo[1,2-b]pyridazine derivatives to act as inhibitors of TNF-α production. researchgate.net While related scaffolds like pyrazole-pyridazine hybrids have shown significant activity in reducing TNF-α levels in cellular models, specific data for 6-Chloroimidazo[1,2-b]pyridazin-2-ol derivatives remains an area of ongoing investigation. researchgate.netnih.gov The exploration of the imidazo[1,2-b]pyridazine scaffold has shown it to be a versatile starting point for developing inhibitors of various inflammatory mediators. researchgate.net

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is an essential enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the development, maturation, and survival of B-cells. semanticscholar.orgnih.gov Its critical function in malignant B-cells has made it a prime target for treating B-cell malignancies. semanticscholar.org

A research effort focused on discovering a selective and potent covalent inhibitor of BTK led to the identification of compound 22 (TM471-1) , an imidazo[1,2-b]pyridazine derivative. semanticscholar.orgnih.gov This compound demonstrated potent inhibition of BTK with an IC₅₀ of 1.3 nM. semanticscholar.org Notably, it exhibited excellent selectivity when screened against a panel of 310 other kinases. semanticscholar.orgnih.gov The promising preclinical data for compound 22 , which included significant tumor growth inhibition in xenograft models, has led to its advancement into Phase I clinical trials. semanticscholar.org

Table 5: BTK Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative

CompoundBTK IC₅₀ (nM)Kinase Selectivity
22 (TM471-1) 1.3High selectivity over 310 kinases
Data sourced from references semanticscholar.orgnih.gov

ATP-Competitive Mammalian Target of Rapamycin (mTOR) Inhibition

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. nih.govdntb.gov.ua As a key component of the PI3K/AKT signaling pathway, its dysregulation is frequently implicated in cancer, making ATP-competitive mTOR inhibitors valuable as potential antitumor agents. nih.govdntb.gov.ua

Based on the structure-activity relationships of known mTOR inhibitors, a novel series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized and evaluated. dntb.gov.ua These compounds, particularly A17 and A18 , showed potent mTOR inhibitory activity with IC₅₀ values of 0.067 µM and 0.062 µM, respectively. dntb.gov.ua In cellular assays, these derivatives exhibited significant anti-proliferative activity against various human cancer cell lines, especially non-small cell lung cancer lines A549 and H460. dntb.gov.ua Further mechanistic studies revealed that compounds A17 and A18 induce a G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets like AKT and S6. dntb.gov.ua

Table 6: mTOR Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundmTOR IC₅₀ (µM)
A17 0.067
A18 0.062
Data sourced from reference dntb.gov.ua

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov It is highly expressed in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing. nih.govnih.gov By regulating cAMP/PKA signaling, PDE10A plays a crucial role in modulating both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways. nih.gov Inhibition of PDE10A is hypothesized to potentiate D1 receptor signaling while simultaneously inhibiting D2 receptor signaling, an effect that suggests potential therapeutic applications in treating psychiatric disorders like schizophrenia without the direct D2 receptor blockade that causes extrapyramidal side effects. nih.govnih.gov

Novel imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of the PDE10A enzyme. google.com The development of these compounds is aimed at treating or preventing neurological and psychiatric disorders where the PDE10A enzyme is implicated. google.com

Activin Receptor-like Kinase 2 (ALK2) Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor involved in critical biological processes, including the development of bone, heart, and other tissues. nih.govsemanticscholar.orgresearchgate.net Gain-of-function mutations in the gene encoding ALK2 are linked to rare and severe diseases such as fibrodysplasia ossificans progressiva (FOP), a disorder characterized by the abnormal formation of bone in soft tissues, and diffuse intrinsic pontine glioma (DIPG), a fatal childhood brain tumor. nih.govsemanticscholar.orgresearchgate.net

The imidazo[1,2-b]pyridazine scaffold has been utilized to develop novel ALK inhibitors. In one study, a series of 19 new imidazo[1,2-b]pyridazine macrocyclic derivatives were designed and synthesized. nih.gov These compounds were specifically developed to overcome resistance to second-generation ALK tyrosine kinase inhibitors (TKIs), showing effectiveness against the G1202R mutation and the lorlatinib-resistant L1196M/G1202R double mutations in non-small cell lung cancer (NSCLC). nih.gov Research has also led to the development of selective oral ALK2 inhibitors, such as zilurgisertib (B10827873), which are being investigated for treating anemia in patients with myelofibrosis by reducing elevated hepcidin (B1576463) levels. nih.gov

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a serine-threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.govoncotarget.com These pathways are fundamental to innate immunity and inflammation. oncotarget.com IRAK4's kinase and scaffolding functions are essential for the assembly of the Myddosome complex and the subsequent activation of NF-κB, a key transcription factor for pro-inflammatory genes. nih.gov Dysregulation of IRAK4 signaling is implicated in autoimmune disorders, inflammatory diseases, and certain cancers, particularly those driven by mutations in the MyD88 gene, such as the L265P mutation found in diffuse large B-cell lymphoma (DLBCL). nih.govresearchgate.net

Researchers have successfully designed and synthesized imidazo[1,2-b]pyridazine derivatives as potent IRAK4 inhibitors. researchgate.net One representative compound from this series demonstrated excellent potency against IRAK4 with an IC50 value of 1.3 nM and showed a favorable kinase selectivity profile. researchgate.net This compound exhibited cellular selectivity for the activated B cell-like (ABC) subtype of DLBCL that harbors the MYD88 L265P mutation, highlighting its potential as a targeted therapy. researchgate.net

CDK12-DDB1 Interaction Enhancement for Cyclin K Degradation

A novel anticancer strategy involves the use of "molecular glues," small molecules that induce or enhance protein-protein interactions, leading to the degradation of a target protein. nih.govembopress.org One such mechanism involves promoting the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. nih.govnih.gov This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12. nih.govrsc.org The degradation of Cyclin K compromises CDK12's function, which includes regulating the transcription of genes involved in the DNA damage response (DDR), ultimately leading to cancer cell death. nih.gov

The imidazo[1,2-b]pyridazine core has been instrumental in the development of these molecular glues. During the synthesis of compounds designed to enhance the CDK12-DDB1 interaction, 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine (B3030619) was created as a key intermediate. nih.gov This demonstrates the direct utility of the substituted 6-chloroimidazo[1,2-b]pyridazine (B1266833) scaffold in creating sophisticated anticancer agents that function through targeted protein degradation. nih.gov

Anticancer and Antiproliferative Research

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant potential as anticancer and antiproliferative agents. nih.gov Their mechanism of action often involves the inhibition of key protein kinases that are overexpressed or hyperactive in cancer cells, leading to the disruption of cell cycle progression and the induction of apoptosis. nih.govnih.gov The broad applicability of this scaffold has led to its investigation against a wide array of human cancers.

Efficacy in Human Cancer Cell Lines

The antiproliferative activity of imidazo[1,2-b]pyridazine derivatives has been confirmed across numerous human cancer cell lines. Research has identified compounds with potent activity in the nanomolar to low-micromolar range. For instance, an imidazo[1,2-b]pyridazine-based Mps1 inhibitor, compound 27f , showed remarkable antiproliferative activity against various cancer cell lines, with an IC50 of 6.0 nM in the A549 lung cancer cell line. nih.gov

Another study focused on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. mdpi.comnih.gov Two compounds from this series, 4e and 4f , exhibited excellent anticancer activity against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC50 values comparable to the reference drugs 5-fluorouracil (B62378) and etoposide. mdpi.comnih.gov Furthermore, a pyrimido[1,2-b]pyridazin-2-one derivative with a chlorine substituent showed significant cytotoxic activity against HCT-116 (colon cancer) and MCF-7 cells. researchgate.net

The table below summarizes the antiproliferative activities of selected imidazo[1,2-b]pyridazine derivatives against various human cancer cell lines.

Compound/Derivative SeriesCancer Cell LineCancer TypeReported Activity (IC50)Source
Imidazo[1,2-b]pyridazine (Compound 27f)A549Lung6.0 nM nih.gov
Pyrimido[1,2-b]pyridazin-2-one (Compound 1)HCT-116Colon49.35 µM researchgate.net
Pyrimido[1,2-b]pyridazin-2-one (Compound 1)MCF-7Breast69.32 µM researchgate.net
Imidazo[1,2-b]pyridazin-3-yl acetamides (9e, 9g, 9h)A-549Lung1.74 µM to 16.17 µM range vpcollege.org
Imidazo[1,2-b]pyridazin-3-yl acetamides (9e, 9g, 9h)Du-145Prostate1.74 µM to 16.17 µM range vpcollege.org
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (Compound 4e)MCF-7Breast1 - 10 µM range mdpi.comnih.gov
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (Compound 4f)SK-MEL-28Melanoma1 - 10 µM range mdpi.comnih.gov
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineHepG2LiverCC50 > 7.8 µM mdpi.com

Activity Against Myeloproliferative Diseases (e.g., JAK2V617F mutation)

Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of myeloid cells. A key target in many MPNs is the FMS-like tyrosine kinase 3 (FLT3), with mutations in this gene occurring in about 30% of acute myeloid leukemia (AML) cases. nih.gov Research has identified a series of imidazo[1,2-b]pyridazines with high potency against FLT3. nih.gov One compound, 34f , demonstrated nanomolar inhibitory activity against both FLT3-ITD and the resistant FLT3-D835Y mutant, and showed potent growth inhibition in AML cell lines positive for these mutations. nih.gov

Furthermore, the therapeutic potential of targeting pathways involving ALK2 and IRAK1/4 extends to myeloproliferative diseases. nih.govoncotarget.com For example, the ALK2 inhibitor zilurgisertib is in clinical trials for anemia associated with myelofibrosis, a classic MPN often driven by the JAK2V617F mutation. nih.gov The inhibition of IRAK4 is also a promising strategy for hematological malignancies with MYD88 mutations, which can co-occur with MPNs. researchgate.net The connection is further strengthened by the fact that some kinase inhibitors, like Momelotinib, inhibit both JAK1/2 and ALK2, suggesting a potential for dual-targeted therapy in these complex diseases. nih.gov

Specific Therapeutic Avenues in Oncology

The imidazo[1,2-b]pyridazine scaffold and its related structures, such as imidazo[1,2-a]pyridines, are recognized as valuable frameworks in the design of new anticancer drugs. researchgate.netnih.govchemimpex.com Derivatives have shown potent inhibitory effects against various cancer cell lines, including breast, liver, and lung cancer. researchgate.netnih.gov The anticancer mechanisms of these compounds often involve the inhibition of key molecular pathways and enzymes crucial for tumor growth and proliferation. researchgate.net

Researchers have successfully developed imidazo[1,2-b]pyridazine derivatives as potent inhibitors of several kinases implicated in cancer. For instance, optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to the development of compounds with significant IKKβ inhibitory activity. nih.gov Similarly, other derivatives have been identified as selective and orally available inhibitors of Mps1 (TTK) kinase, demonstrating remarkable antiproliferative activity against a range of cancer cell lines. ebi.ac.uk

Recent studies have also focused on designing covalent inhibitors. Novel imidazo[1,2-b]pyridazine-based compounds have been synthesized as covalent inhibitors of cyclin-dependent kinases 12/13 (CDK12/13), which are promising targets for triple-negative breast cancer (TNBC). nih.gov One such compound, which forms a covalent bond with Cys1039 of CDK12, showed potent suppression of TNBC cell proliferation. nih.gov Furthermore, by combining the imidazo[1,2-a]pyridine (B132010) moiety with a 4-aminoquinazoline scaffold, researchers have created potent PI3Kα inhibitors with submicromolar inhibitory activity against various tumor cell lines. nih.gov

Table 1: Anticancer Activity of Selected Imidazo[1,2-b]pyridazine and Related Derivatives

Compound Class Target Kinase Cancer Type Key Findings Reference
Imidazo[1,2-b]pyridazine IKKβ General Optimization of scaffold led to increased inhibitory activity. nih.gov
Imidazo[1,2-b]pyridazine Mps1 (TTK) Various Potent, selective, and orally available inhibitors with broad antiproliferative activity. ebi.ac.uk
Imidazo[1,2-b]pyridazine CDK12/13 Triple-Negative Breast Cancer (TNBC) Developed potent covalent inhibitors targeting Cys1039, suppressing TNBC cell proliferation. nih.gov
Imidazo[1,2-a]pyridine-quinazoline hybrid PI3Kα Various Showed submicromolar inhibitory activity against multiple tumor cell lines. nih.gov

Anti-infective and Antiparasitic Investigations

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of novel anti-infective and antiparasitic agents. researchgate.netnih.gov Its derivatives have demonstrated a wide spectrum of activity against various pathogens, including parasites, bacteria, and fungi. researchgate.netnih.govresearchgate.netsruc.ac.uknih.gov The versatility of this chemical structure allows for modifications that can enhance potency and selectivity against specific infectious organisms. nih.gov

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated for their potential as antimalarial agents. In one study, novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives were synthesized and screened for their in-vitro activity against a Plasmodium falciparum strain. researchgate.net Certain compounds from this series demonstrated promising antimalarial activity. researchgate.net The search for new antimalarials is critical due to the emergence of resistance to current therapies. nih.govnih.gov Research into related heterocyclic structures, such as pyrazolylpyrazoline derivatives, has also yielded compounds with significant activity against chloroquine-resistant strains of P. falciparum. nih.gov

The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to anti-leishmanial activity. As part of a scaffold-hopping strategy based on a known antikinetoplastid agent, a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was synthesized and evaluated. researchgate.netmdpi.com This compound showed activity against the trypomastigote blood stream form of Trypanosoma brucei brucei, a related kinetoplastid parasite. researchgate.netmdpi.com However, its poor solubility limited the assessment of its full potential against Leishmania infantum and Leishmania donovani. researchgate.netmdpi.com Other related nitro-heterocyclic compounds, specifically 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles, have been identified as potent anti-leishmanials in vitro, showing greater potency than standard treatments. nih.gov The development of new anti-leishmanial drugs is a priority, as current treatments are limited by toxicity and resistance. nih.govmdpi.com

The imidazo-fused heterocyclic family, including imidazopyridines, represents a promising class of antitubercular agents. nih.gov Derivatives have shown potent inhibitory activity against replicating Mycobacterium tuberculosis (M. tb) in laboratory settings. nih.gov Studies on various pyridazinone derivatives have also revealed compounds with significant antitubercular action against the M. tb H37Rv strain, with some showing a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL. sjofsciences.com The imidazo[1,2-a]pyridine scaffold, a closely related structure, has been a particular focus for developing novel agents against drug-resistant tuberculosis. scilit.com

Table 2: Antitubercular Activity of Selected Pyridazinone Derivatives against M. tb H37Rv

Compound MIC (µg/mL) Reference
5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-l ,6-dihydro-6-pyridazinone (23) 12.5 sjofsciences.com
5-(2-chlorobenzyl)-3-phenyl-l,6-dihydro-6-pyridazinone (18) 25 sjofsciences.com
5-(4-hydroxy-3-ethoxybenzyl)-3-phenyl-l ,6-dihydro-6-pyridazinone (25) 25 sjofsciences.com
5-(2-hydroxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone (27) 25 sjofsciences.com

A primary mechanism of action for some imidazopyridine-based antitubercular agents is the disruption of the pathogen's energy metabolism. nih.gov These compounds have been shown to function by depleting adenosine triphosphate (ATP) levels within the mycobacterial cell. nih.govnih.gov The specific molecular target is believed to be the QcrB subunit of the electron transport chain, and inhibition of this component disrupts pH homeostasis and reduces ATP generation. nih.gov The validation of ATP synthase as a druggable target by the approval of bedaquiline (B32110) has spurred the discovery of new inhibitors, including imidazo[1,2-a]pyridine ethers and squaramides, which show nanomolar potencies in ATP synthesis inhibition assays. nih.gov

Another critical target in the fight against tuberculosis is the enzyme InhA (enoyl acyl carrier protein reductase), which is essential for the synthesis of the mycobacterial cell wall. researchgate.net Direct inhibition of InhA is an attractive strategy to overcome resistance to the frontline drug isoniazid, which requires metabolic activation. nih.gov Imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potential direct InhA inhibitors. scilit.com Molecular docking and synthesis efforts have led to compounds with significant anti-TB activity against the H37Rv strain, with MIC values comparable to standard drugs. scilit.com These findings suggest that the imidazo[1,2-a]pyridine scaffold is a valuable starting point for developing potent InhA inhibitors. scilit.comresearchgate.net

Antituberculosis Activity (e.g., M. tb H37Rv strains)

Inhibition of QcrB

A comprehensive review of available scientific literature did not yield specific studies demonstrating the inhibition of QcrB by this compound or its derivatives. Research into QcrB inhibition has prominently featured other heterocyclic scaffolds, such as imidazo[1,2-a]pyridines, which have shown potent activity against the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis. plos.orgnih.gov However, specific data for the imidazo[1,2-b]pyridazine core in this context is not presently available.

Antimicrobial Activity against Bacterial Strains

The imidazo[1,2-b]pyridazine scaffold is recognized for its potential as a source of antibacterial agents. nih.gov Derivatives of this structure have been synthesized and evaluated for their response against various bacterial pathogens. researchgate.net One study reported the synthesis of an imidazo-[1,2-b]-pyridazinethione derivative, among other related heterocyclic compounds, and noted that some of the synthesized molecules displayed a strong response against both gram-positive and gram-negative bacteria. researchgate.net

Table 1: Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives (Note: Data for specific this compound derivatives with MIC values were not available in the searched literature. The table reflects general findings for the broader class of imidazo[1,2-b]pyridazines.)

Compound ClassBacterial TargetObserved ActivityReference
Imidazo-[1,2-b]-pyridazinethione derivativesGram-positive and Gram-negative bacteriaDescribed as a "highly responsive" activity for some compounds in the series. researchgate.net
General Imidazo[1,2-b]pyridazinesMycobacteriaRecognized as antimycobacterial agents. researchgate.net

Antifungal Activity (e.g., Candida parapsilosis)

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated notable antifungal properties against a range of phytopathogenic fungi. researchgate.net While specific studies focusing exclusively on Candida parapsilosis were not identified for this scaffold, broad-spectrum antifungal activity has been reported. researchgate.net In one study, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were synthesized and tested, with many showing excellent activity. researchgate.net For instance, compound 4j in the study displayed more potent antifungal effects against several fungal strains, including Fusarium solani and Alternaria alternata, than commercially available fungicides. researchgate.net The structure-activity relationship analysis indicated that substituents on both the benzene (B151609) and pyridazine (B1198779) rings significantly influence the antifungal potency. researchgate.net

Table 2: Antifungal Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound ID (from source)Fungal StrainEC₅₀ (μg/mL)Reference
4jFusarium solani6.3 researchgate.net
Pyricularia oryzae7.7 researchgate.net
Alternaria brassicae7.1 researchgate.net
Valsa mali7.5 researchgate.net
Alternaria alternata4.0 researchgate.net

Antiviral Activity

The imidazo[1,2-b]pyridazine nucleus is a key feature in the development of novel antiviral agents. nih.gov Research has demonstrated the efficacy of certain derivatives against DNA viruses. A study on 3-aralkylthiomethylimidazo[1,2-b]pyridazines found that while none were active against HIV, specific compounds were potent inhibitors of other viruses. Notably, 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were effective inhibitors of human cytomegalovirus (HCMV) replication in vitro. In the same study, other derivatives showed inhibitory activity against the varicella-zoster virus (VZV).

Table 3: Antiviral Activity of 6-Chloroimidazo[1,2-b]pyridazine Derivatives

Compound NameTarget VirusActivity (IC₅₀)Reference
6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)1.1 µM nih.gov
6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)3.2 µM nih.gov
6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)7.0 µM nih.gov
6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)4.0 µM nih.gov

Macrofilaricidal Activity

Following a detailed search of scientific and patent literature, no specific studies concerning the macrofilaricidal activity of this compound or its related derivatives were identified. While the broader imidazo[1,2-b]pyridazine class has been investigated for various antiparasitic activities, including against Toxoplasma gondii and Trypanosoma brucei, specific data on its effect against adult filarial worms is not available. mdpi.comresearchgate.netdergipark.org.tr

Research in Neurological and Psychiatric Conditions

The imidazo[1,2-b]pyridazine scaffold has been the subject of significant research for its potential application in treating neurological and psychiatric disorders. researchgate.net A prominent area of investigation is its use in developing imaging agents for Alzheimer's disease. nih.gov Derivatives have been synthesized and evaluated as ligands for β-amyloid (Aβ) plaques, a key neuropathological feature of the disease. nih.gov One such derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine , demonstrated a high binding affinity (Ki = 11.0 nM) to synthetic Aβ aggregates, suggesting its potential utility as a novel radiotracer for positron emission tomography (PET) imaging. nih.gov

Furthermore, imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2). nih.gov This kinase is involved in signaling pathways that play a key role in the pathogenesis of autoimmune and inflammatory diseases, which can have significant neurological components. nih.gov

Table 4: Activity of Imidazo[1,2-b]pyridazine Derivatives in Neurological Research

Compound Name/ClassNeurological Target/ApplicationKey FindingReference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineβ-amyloid (Aβ) plaquesHigh binding affinity (Ki = 11.0 nM) nih.gov
2-(4′-Dimethylaminophenyl)-6-methoxyimidazo[1,2-b]pyridazineβ-amyloid (Aβ) plaquesBinding affinity (Ki = 21.0 nM) nih.gov
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogsTyk2 JH2 Inhibition (Autoimmune/Inflammatory Disease)A lead compound showed a Tyk2 JH2 binding affinity (Ki) of 0.086 nM and was effective in a rat adjuvant arthritis model. nih.gov

Antineuropathic Potential

The imidazo[1,2-b]pyridazine scaffold has been identified as having promising antineuropathic properties. researchgate.net A patent for imidazo[1,2-b]pyridazine-based compounds explicitly lists their intended use for treating conditions such as diabetic neuropathies and peripheral neuropathy. google.com This indicates that the class is being actively explored for its potential to alleviate neuropathic pain and related disorders. While specific preclinical data on efficacy in neuropathic models is not detailed in the available literature, the classification of these compounds as potential treatments for neuropathies underscores their relevance in this therapeutic area. researchgate.netgoogle.com

Antipsychotic Effects

While the imidazo[1,2-b]pyridazine scaffold has been explored for various central nervous system activities, direct and extensive research documenting the antipsychotic effects of this compound and its specific derivatives is not prominently featured in current literature. However, the foundational structure has been associated with targets relevant to antipsychotic drug action. For instance, some imidazo[1,2-b]pyridazine derivatives have been noted for their high affinity and selectivity for dopamine (B1211576) D4 receptors. researchgate.net The modulation of dopamine receptors is a cornerstone of the mechanism of action for many antipsychotic medications. nih.gov Antipsychotic drugs typically interfere with neurotransmitter systems to modulate processes like feeding behavior and energy balance. nih.gov Their therapeutic and adverse effects are linked to their interaction with a wide array of neurotransmitter receptors. nih.govnih.gov The potential for imidazo[1,2-b]pyridazine derivatives to act on these receptors suggests a possible, though currently underexplored, avenue for antipsychotic drug discovery.

Anticonvulsant Properties

The imidazo[1,2-b]pyridazine scaffold and related pyridazine-containing heterocycles have been a subject of investigation for anticonvulsant properties. researchgate.net Studies on various derivatives have shown a potential for this chemical class to mitigate seizures in preclinical models. The anticonvulsant activity of these compounds is often evaluated using standard tests such as the maximal electroshock (MES)-induced seizure model. researchgate.netnih.govresearchgate.net

Research into related structures provides insight into the potential mechanisms. For example, the activity of some triazolopyridazines, which are structurally similar to imidazopyridazines, is thought to be mediated through the modulation of glycinergic and GABAergic transmission. nih.gov The GABAergic system, in particular, is a well-established target for many anticonvulsant drugs, with agents often acting as positive allosteric modulators of the GABA-A receptor. mdpi.com While direct evidence for this compound is limited, the activity of analogous compounds underscores the potential of the broader imidazo[1,2-b]pyridazine class as a source for novel anticonvulsant agents. researchgate.netnih.gov

Table 1: Anticonvulsant Activity of Selected Pyridazine and Related Heterocyclic Derivatives

Compound Class Specific Derivative Example Test Model Key Findings Reference(s)
Triazolopyridazines 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine MES, Pentylenetetrazole, Strychnine-induced seizures Exhibited potent anticonvulsant activity; suggested to modify glycinergic and GABAergic transmission. nih.gov
Imidazo[4,5-c]pyridazines Analogues of 9-(2-fluorobenzyl)-6-methylamino-9H-purine Maximal Electroshock (MES) Showed one-tenth or less the activity of the reference compound. researchgate.net
Pyridazinones 4-benzylidene-6-aryl-4,5-dihydropyridazin-3(2H)-ones MES and Isoniazid (INH) induced convulsions Compounds exhibited anticonvulsant activities in both models. Methyl derivatives were noted to be more active than chloro derivatives. openpharmaceuticalsciencesjournal.com
Pyrido[3,2-d]pyridazines N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine Maximal Electroshock (MES) Displayed significant anticonvulsant activity and a better safety profile than carbamazepine. nih.gov

Modulation of Calcium Channels (e.g., hCav3)

The modulation of voltage-gated calcium channels is a critical mechanism for controlling neuronal excitability and is a target for several anticonvulsant drugs. nih.gov Gabapentinoids, for instance, exert their effects by blocking the α2δ subunit of these channels. nih.gov However, literature specifically detailing the activity of this compound or its derivatives as modulators of calcium channels, including the T-type calcium channel hCav3, is sparse. While other heterocyclic structures have been designed as calcium channel modulators, this specific activity has not been a primary focus of the published research on the imidazo[1,2-b]pyridazine scaffold. nih.govnih.gov Given the established anticonvulsant potential within the broader class of pyridazine derivatives, investigating a possible underlying mechanism involving calcium channel modulation could be a future research direction.

Anti-inflammatory and Immunomodulatory Studies

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. nih.gov This activity stems from their ability to inhibit key enzymes and signaling pathways that drive inflammatory responses. Research has identified these compounds as potent inhibitors of several kinases, such as Tyrosine kinase 2 (Tyk2) and IκB kinase β (IKKβ), which are pivotal in the signaling cascades of autoimmune and inflammatory diseases. nih.govresearchgate.net Furthermore, some derivatives have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov

Reduction of Pro-inflammatory Cytokines

A key aspect of the anti-inflammatory effect of imidazo[1,2-b]pyridazine derivatives is their ability to suppress the production of pro-inflammatory cytokines. This is achieved through the inhibition of upstream signaling molecules.

Tyk2 Inhibition: Certain imidazo[1,2-b]pyridazine derivatives are potent and selective inhibitors of Tyk2, a Janus kinase (JAK) family member. nih.govnih.gov Tyk2 mediates signaling for crucial cytokines like IL-12, IL-23, and Type I interferons (IFNα/β). nih.gov By inhibiting Tyk2, these compounds can block the downstream activation of STAT proteins, which are transcription factors for numerous inflammatory genes. nih.gov Studies have shown these inhibitors are highly effective in reducing IFNγ production in animal models. nih.gov

IKKβ Inhibition: The IKKβ enzyme is a central component of the NF-κB signaling pathway, which controls the expression of many pro-inflammatory genes, including those for cytokines like TNFα. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors, demonstrating the ability to block TNFα production in mice. researchgate.net

COX-2 and iNOS Inhibition: Other studies have shown that substituted imidazo[1,2-b]pyridazines can significantly inhibit the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated microglial cells. researchgate.net Similarly, hybrid molecules combining pyridazine and pyrazole (B372694) scaffolds have been shown to be selective COX-2 inhibitors that also reduce the generation of TNF-α, IL-6, and nitric oxide (NO) in macrophages. nih.gov

Table 2: Effect of Pyridazine-Based Derivatives on Pro-inflammatory Mediators

Compound Class Specific Compound(s) Cell/Animal Model Effect Reference(s)
Imidazo[1,2-b]pyridazines Tyk2 JH2 Inhibitor (Compound 6) Rat Pharmacodynamics Model Highly effective in inhibiting IFNγ production. nih.gov
Imidazo[1,2-b]pyridazines IKKβ Inhibitors Mice Showed inhibitory activity on TNFα production. researchgate.net
Imidazo[1,2-b]pyridazines Compounds 5c, 5h Rat Microglial Cells (LPS-stimulated) Significantly inhibited LPS-induced COX-2 and iNOS expression. researchgate.net
Pyrazole-Pyridazine Hybrids Trimethoxy derivatives 5f, 6f RAW264.7 Macrophages (LPS-stimulated) Potent inhibition of NO, TNF-α, IL-6, and PGE-2 generation. nih.gov

Efficacy in Autoimmune Diseases (e.g., Experimental Autoimmune Encephalomyelitis, Crohn's Disease)

The potent immunomodulatory activity of imidazo[1,2-b]pyridazine derivatives, particularly their ability to inhibit the Tyk2 pathway, strongly suggests their therapeutic potential in autoimmune diseases.

Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for multiple sclerosis. Studies have shown that mice genetically deficient in Tyk2 are resistant to developing EAE. nih.gov This provides a strong rationale for the use of imidazo[1,2-b]pyridazine-based Tyk2 inhibitors as a potential treatment for multiple sclerosis.

Crohn's Disease: The IL-12/IL-23 signaling pathway, which is dependent on Tyk2, plays a critical role in the pathogenesis of Crohn's disease. nih.gov The clinical success of ustekinumab, a monoclonal antibody that targets the p40 subunit common to both IL-12 and IL-23, validates this pathway as a therapeutic target. nih.gov Therefore, orally active small molecule inhibitors of Tyk2 from the imidazo[1,2-b]pyridazine class represent a promising therapeutic strategy for Crohn's disease and other inflammatory bowel diseases.

Rheumatoid Arthritis: In addition to the above, a potent and selective Tyk2 inhibitor from this class was shown to be fully efficacious in a rat adjuvant arthritis model, a common model for rheumatoid arthritis. nih.gov

Metabolic and Other Biological Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold allows its derivatives to interact with a diverse range of biological targets beyond those related to inflammation and CNS disorders. A significant body of research has focused on their role as kinase inhibitors in the context of cancer and metabolic regulation. google.comacs.orgrsc.orgnih.govnih.govcardiff.ac.uk

Key targets include:

mTOR: Derivatives have been identified as potent ATP-competitive mTOR inhibitors, showing significant anti-proliferative activity against various human cancer cell lines and demonstrating anticancer effects in xenograft models. nih.gov

Kinases in Oncology: The scaffold has been used to develop inhibitors for a multitude of kinases implicated in cancer, such as Mps1 (TTK), TAK1, Anaplastic Lymphoma Kinase (ALK), Pim kinases, and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). google.comacs.orgrsc.orgnih.govcardiff.ac.uk

Antiparasitic Targets: A derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was synthesized and showed good in vitro activity against the trypomastigote form of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. mdpi.com

β-Amyloid Plaques: In the field of neurodegenerative disease, imidazo[1,2-b]pyridazine derivatives have been designed as isosteres of known imaging agents and evaluated for their ability to bind to β-amyloid plaques, showing potential for the development of PET radiotracers for Alzheimer's disease. nih.gov

Table 3: Diverse Biological Targets of Imidazo[1,2-b]pyridazine Derivatives

Target Derivative Class/Example Therapeutic Area Key Finding Reference(s)
mTOR Diaryl urea derivatives (A17, A18) Oncology Potent mTOR inhibition (IC50 ~0.06 µM) and anti-proliferative activity. nih.gov
Tyk2 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazines Autoimmune Diseases Potent and selective inhibition of Tyk2 JH2 domain. nih.govnih.gov
Mps1 (TTK) Kinase Imidazo[1,2-b]pyridazine derivatives Oncology Selective and orally available inhibitors with antiproliferative activity. acs.org
TAK1 Kinase 6-substituted morpholine/piperazine imidazo[1,2-b]pyridazines Oncology (Multiple Myeloma) Nanomolar inhibition of TAK1 and cancer cell growth. rsc.org
ALK Macrocyclic derivatives Oncology (NSCLC) Potent inhibition of wild-type and resistant mutant ALK. nih.gov
Pim Kinases Imidazo[1,2-b]pyridazine compounds Oncology Inhibition of Pim-1 kinase. google.com
DYRK Kinases 3,6-disubstituted imidazo[1,2-b]pyridazines Oncology, Diabetes, Neurological Disorders Potent and selective cellular inhibition of DYRK1A. cardiff.ac.uk
β-Amyloid Plaques 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine Neurodegenerative Disease Imaging High binding affinity (Ki = 11.0 nM) to synthetic Aβ plaques. nih.gov
Kinetoplastids 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Infectious Disease (Trypanosomiasis) Good activity against T. b. brucei (EC50 = 0.38 µM). mdpi.com

Based on the current scientific literature, there is no available research specifically detailing the activity of This compound as a nonretinoid antagonist of Retinol-Binding Protein 4 (RBP4).

Extensive searches for "this compound" in the context of RBP4 antagonism did not yield any specific studies, data, or publications. The imidazo[1,2-b]pyridazine scaffold has been investigated for other biological activities, such as the inhibition of DYRK kinases and for antikinetoplastid properties. cardiff.ac.ukmdpi.com However, its role in modulating RBP4 function has not been reported.

Research into nonretinoid RBP4 antagonists has focused on other chemical scaffolds. acs.orgarvojournals.orgarvojournals.org Prominent examples include piperidine-based analogs like A1120 and other compounds such as BPN-14136, which have been evaluated for their potential in treating conditions like atrophic age-related macular degeneration and Stargardt disease by reducing RBP4 levels and inhibiting the formation of cytotoxic bisretinoids. acs.orgacs.orgnih.gov

Therefore, due to the absence of specific research on this compound as an RBP4 antagonist, the requested article focusing on this particular biological activity cannot be generated.

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies

General Principles of SAR Analysis for Imidazo[1,2-b]pyridazine (B131497) Scaffold

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Key positions for modification include C2, C3, and C6, where the introduction of different functional groups can dramatically alter the compound's interaction with target proteins. digitellinc.commdpi.com

For instance, in the development of ligands for β-amyloid plaques, SAR studies revealed that a 2-N,N-dimethylaminophenyl moiety is often crucial for maintaining high binding affinity. nih.gov Meanwhile, the 6-position shows a moderate tolerance for various substituents, with groups like methylthio, iodo, chloro, and fluoro influencing binding affinity based on their size and electronegativity. nih.gov The 6-iodo analogues, for example, tend to show higher affinity than their 6-chloro or 6-fluoro counterparts. nih.gov Optimization efforts frequently focus on the 3- and 6-positions to enhance cell-based activity and kinase selectivity. mdpi.comnih.gov This systematic modification allows medicinal chemists to fine-tune the pharmacokinetic profile and efficacy of these compounds. digitellinc.com

Impact of Substituents on Biological Efficacy

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors, with derivatives showing potent activity against a wide range of kinases. The famed pan-kinase inhibitor, Ponatinib, features this core structure, highlighting its potential in oncology. digitellinc.comgoogle.com

Structure-based design has been instrumental in creating potent and selective inhibitors. For p38 MAP kinase inhibitors, transforming a known scaffold led to imidazo[1,2-b]pyridazine derivatives with a pyridine (B92270) N-oxide group that exhibited significant in vivo efficacy in a rat model of collagen-induced arthritis. nih.gov Similarly, for IKKβ inhibitors, optimization at the C3 and C6 positions of the imidazo[1,2-b]pyridazine core increased both cell-free inhibitory activity and the inhibition of TNFα production in cells. nih.gov

The selectivity of these inhibitors is a critical aspect of their development. Studies on Cyclin-Dependent Kinase (CDK) inhibitors showed that while imidazo[1,2-b]pyridazines are structurally similar to imidazo[1,2-a]pyridines, they exhibit significantly different SAR profiles and binding modes, allowing for the development of highly selective CDK2 inhibitors. researchgate.net Research into DYRK1A inhibitors also leveraged the imidazo[1,2-b]pyridazine scaffold, where systematic modifications led to compounds with high potency and selectivity over other kinases. dundee.ac.uk

Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors This table is interactive and can be sorted by clicking on the column headers.

Target Kinase Position of Substitution Substituent Type Effect on Activity Reference
p38 MAP Kinase N/A Pyridine N-oxide group Potent inhibition and in vivo efficacy nih.gov
IKKβ C3 and C6 Various Increased inhibitory activity nih.gov
CDK2 Various Varied substituents Potent and selective inhibition researchgate.net
DYRK1A Various Systematic modifications Potent and selective inhibition dundee.ac.uk
c-Met/VEGFR2 Various Pyrazolone/pyridone rings Strong dual inhibition nih.gov
TAK1 C3 and C6 Aryl and Morpholine (B109124)/Piperazine (B1678402) Nanomolar inhibition mdpi.com

Derivatives of imidazo[1,2-b]pyridazine have demonstrated significant potential as antifungal agents, particularly against phytopathogenic fungi. A study focusing on 3,6-disubstituted derivatives found that these compounds exhibit broad-spectrum antifungal activities. dundee.ac.uk

The SAR analysis indicated that the antifungal potency is significantly influenced by the substituents on both the benzene (B151609) ring (at C3) and the pyridazine (B1198779) ring (at C6). dundee.ac.uk Specifically, compounds with certain substitutions were found to be substantially more potent—by a factor of 1.9 to 25.5—than the commercial fungicide hymexazol (B17089) against several fungal strains, including Corn Curvalaria Leaf Spot and Pyricularia oryzae. dundee.ac.uk

Table 2: SAR of Imidazo[1,2-b]pyridazine Derivatives for Antifungal Activity This table is interactive and can be sorted by clicking on the column headers.

Fungal Strain Position of Substitution Substituent Type Resulting Potency (vs. Hymexazol) Reference
Corn Curvalaria Leaf Spot C3 and C6 Specific aryl and pyridazine groups 1.9-25.5x higher dundee.ac.uk
Alternaria alternate C3 and C6 Specific aryl and pyridazine groups 1.9-25.5x higher dundee.ac.uk
Pyricularia oryzae C3 and C6 Specific aryl and pyridazine groups 1.9-25.5x higher dundee.ac.uk
Alternaria brassicae C3 and C6 Specific aryl and pyridazine groups 1.9-25.5x higher dundee.ac.uk

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to create novel agents against Mycobacterium tuberculosis. One approach involved synthesizing derivatives that incorporate piperazine and morpholine moieties, which are known to inhibit resistant strains. acs.org Another study explored the attachment of a benzohydrazide (B10538) linker to the scaffold. biorxiv.org

In these studies, all synthesized compounds showed promising anti-tubercular activity against the H37Rv strain, with some exhibiting minimal inhibition concentrations (MIC) as low as 1.6 μg/mL. nih.govacs.orgbiorxiv.org The SAR analysis of these series revealed important trends. For example, amide derivatives generally demonstrated superior antitubercular activity compared to their sulphonamide counterparts, an effect attributed to their enhanced ability to form hydrogen bonds. nih.govacs.org The strong lipophilic nature of these compounds was also noted as a key feature. nih.govacs.org

Table 3: SAR of Imidazo[1,2-b]pyridazine Derivatives as Antituberculosis Agents This table is interactive and can be sorted by clicking on the column headers.

Derivative Series Key Structural Feature SAR Finding Resulting Activity (MIC) Reference
Piperazine/Morpholine Amide Linker More potent than sulphonamide derivatives As low as 1.6 μg/mL nih.govacs.org
Benzohydrazide Varied substitutions Good to potent activity 1.6 to 6.25 μg/mL biorxiv.org

Achieving selectivity between dopamine (B1211576) receptor subtypes, particularly D3 versus D2, is a significant challenge due to their high structural homology. mdpi.com While much of the research in this area focuses on other scaffolds like N-phenylpiperazines, the imidazo[1,2-b]pyridazine core has been explored for this purpose.

In a study aimed at understanding D3 versus D2 selectivity, a series of compounds was synthesized, including N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxamide. acs.org This specific molecule incorporated the 6-chloroimidazo[1,2-b]pyridazine (B1266833) moiety as a "tail group" designed to probe a secondary binding pocket that contributes to D3 receptor selectivity. acs.org Although part of a broader study, its synthesis and evaluation demonstrate the utility of the scaffold in designing subtype-selective ligands. Additionally, a review on the functionalization of this scaffold notes that imidazo[1,2-b]pyridazines have been identified as having affinities and selectivities for D4 dopamine receptors, further underscoring their potential in targeting specific neuroreceptors. researchgate.net

Structure-Degradation Relationship (SDR) in Targeted Protein Degradation

Targeted Protein Degradation (TPD) is a therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. This is often achieved using heterobifunctional molecules known as PROTACs (Proteolysis-Targeting Chimeras) or molecular glues. mdpi.comnih.gov The imidazo[1,2-b]pyridazine scaffold has emerged as a key component in the design of such degraders.

In one notable example, imidazo[1,2-b]pyridazine derivatives were identified as molecular glue degraders of Cyclin K. digitellinc.comrsc.org These compounds act by enhancing the interaction between the CDK12-Cyclin K complex and the DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Cyclin K. digitellinc.comrsc.org This mechanism highlights a clear Structure-Degradation Relationship, where the imidazo[1,2-b]pyridazine core facilitates the formation of a ternary complex necessary for degradation. rsc.org

Furthermore, the scaffold has been used as a "warhead" (the ligand that binds to the protein of interest) in the design of PROTACs. Researchers have developed PROTACs that target IRAK4, a protein involved in immune signaling, by linking an imidazo[1,2-b]pyridazine-based IRAK4 inhibitor to a ligand for the CRBN E3 ligase. nih.gov This approach led to potent and specific degradation of IRAK4, demonstrating a significant advantage over simple inhibition. nih.gov Patents have also disclosed the use of this scaffold in developing degraders for other important targets, such as the TRK family of kinases. tandfonline.com

Computational and Molecular Docking Insights into Binding Modes

Computational studies, particularly molecular docking, have become instrumental in elucidating the binding modes of various ligands, including those with the imidazo[1,2-b]pyridazine scaffold. While specific docking studies for 6-Chloroimidazo[1,2-b]pyridazin-2-ol are not extensively documented in publicly available literature, analysis of related imidazo[1,2-b]pyridazine derivatives provides significant insights into its potential interactions with biological targets, especially protein kinases.

Molecular docking simulations on various imidazo[1,2-b]pyridazine-based compounds have revealed that this heterocyclic system is a versatile scaffold for targeting the ATP-binding site of kinases. The nitrogen atoms within the fused ring system are key to forming crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for many kinase inhibitors. For instance, in studies of imidazo[1,2-b]pyridazines as PIM kinase inhibitors, it was observed that the imidazo (B10784944) N1 atom can form a hydrogen bond with the hinge residue Leu241. cardiff.ac.uk Similarly, in the context of Tyk2 JH2 inhibitors, the N1 atom of the imidazo[1,2-b]pyridazine core was found to form a hydrogen bond with the NH of Val690 in the hinge region. nih.gov

The 2-hydroxyl group of this compound is of particular importance due to its ability to act as both a hydrogen bond donor and acceptor. This dual capability allows for a variety of potential interactions with amino acid residues in the active site. For example, the hydroxyl group could form hydrogen bonds with the side chains of residues such as aspartate, glutamate, serine, or threonine, or with the backbone carbonyl or amide groups of the protein. In docking studies of related heterocyclic compounds, hydroxyl groups have been shown to form strong hydrogen bonding interactions that significantly contribute to the stability of the ligand-target complex.

It is also important to consider the potential for the 2-hydroxyl group to exist in its tautomeric keto form, 6-chloroimidazo[1,2-b]pyridazin-2(3H)-one. The keto form would present a different set of hydrogen bonding capabilities, with the carbonyl oxygen acting as a hydrogen bond acceptor and the adjacent ring nitrogen (at position 3) potentially acting as a hydrogen bond donor. The predominant tautomeric form in the physiological environment will significantly influence the binding mode.

The table below summarizes the key potential interactions of this compound based on molecular docking studies of analogous compounds.

Structural Feature Potential Interaction Type Potential Interacting Residues (Examples) Supporting Evidence from Analogues
Imidazo[1,2-b]pyridazine Core (N1)Hydrogen Bond AcceptorHinge Region (e.g., Leucine, Valine)PIM Kinase Inhibitors, Tyk2 JH2 Inhibitors cardiff.ac.uknih.gov
6-Chloro GroupHydrophobic/van der WaalsHydrophobic Pockets (e.g., Alanine, Valine, Leucine)General principle for chloro-substituted ligands
2-Hydroxyl Group (enol form)Hydrogen Bond Donor/AcceptorSerine, Threonine, Aspartate, Glutamate, Backbone C=O/N-HGeneral principles of protein-ligand interactions
2-Keto Group (keto tautomer)Hydrogen Bond Acceptor (C=O)Hydrogen Bond Donors (e.g., Lysine, Arginine)Tautomerism studies of related heterocycles wuxibiology.com
Imidazo Ring (C-H)Non-classical C-H...O Hydrogen BondBackbone Carbonyl OxygenDYRK1A inhibitors cardiff.ac.uk

These computational insights suggest that this compound has the potential to be a versatile ligand, capable of forming a network of interactions within a protein binding site. The precise binding mode, however, would be dependent on the specific topology and chemical nature of the target protein's active site.

Conformational Analysis and Ligand-Target Interactions

The conformational flexibility of a ligand is a critical determinant of its ability to bind to a biological target. For this compound, the core imidazo[1,2-b]pyridazine ring system is largely planar and rigid. The main source of conformational variability arises from the potential for rotation of the 2-hydroxyl group and the possibility of tautomerism.

The orientation of the 2-hydroxyl group relative to the fused ring system can be influenced by intramolecular hydrogen bonding. Theoretical studies on related hydroxy-substituted heterocyclic compounds have shown that intramolecular hydrogen bonds can stabilize certain conformations, thereby reducing the energetic cost of adopting a bioactive conformation. nih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the nitrogen atom at position 1 of the imidazo ring.

A significant aspect of the conformational landscape of this compound is the potential for keto-enol tautomerism. The compound can exist in equilibrium between the 2-hydroxy (enol) form and the 2-oxo (keto) form, 6-chloroimidazo[1,2-b]pyridazin-2(3H)-one. The relative stability of these tautomers can be influenced by the solvent environment and the specific interactions within a protein's binding site. wuxibiology.com

The enol form, with its hydroxyl group, can readily participate in hydrogen bonding as both a donor and an acceptor. In contrast, the keto form presents a carbonyl group that is a strong hydrogen bond acceptor and an N-H group that is a hydrogen bond donor. This difference in hydrogen bonding potential means that the two tautomers would have distinct ligand-target interaction profiles. For example, the keto form might be favored in a binding site rich in hydrogen bond donors that can interact with the carbonyl oxygen.

The table below outlines the key conformational considerations for this compound and their implications for ligand-target interactions.

Conformational Aspect Description Implication for Ligand-Target Interactions Supporting Evidence/Principles
Ring SystemRigid, planar imidazo[1,2-b]pyridazine coreProvides a stable scaffold for the presentation of functional groups.General chemical principles of fused aromatic rings.
2-Hydroxyl Group RotationRotation of the O-H bond around the C-O bond.Can adopt different orientations to optimize hydrogen bonding with the target.Conformational analysis of similar hydroxylated heterocycles. nih.gov
Intramolecular Hydrogen BondingPotential for H-bond between 2-OH and N1.May stabilize a specific conformation, reducing the entropic penalty of binding.Theoretical studies on related compounds. nih.gov
Keto-Enol TautomerismEquilibrium between 2-hydroxy and 2-oxo forms.Presents different hydrogen bonding patterns, allowing for adaptation to different binding sites.Tautomerism studies of 2-hydroxypyridines and related systems. wuxibiology.com
Induced FitConformational changes upon binding.The ligand and protein may adapt their conformations to maximize favorable interactions.General principle of protein-ligand binding.

Preclinical Research and Efficacy Studies

In Vitro Biological Evaluation Methodologies

The in vitro assessment of imidazo[1,2-b]pyridazine (B131497) compounds has utilized a range of standard biological assays to determine their potential as therapeutic agents. These methodologies are fundamental in preclinical research for identifying and characterizing the bioactivity of new chemical entities.

Cell-Based Assays (e.g., Antiproliferative, Viability Assays)

Cell-based assays are critical for evaluating the effect of compounds on cell health and proliferation, often serving as a primary screening method in drug discovery. researchgate.net Methodologies such as the MTT and MTS assays are commonly employed to measure cell viability. nih.govresearchgate.netmdpi.com These assays rely on the metabolic activity of living cells to reduce a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. amerigoscientific.com

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. For instance, an imidazo[1,2-b]pyridazine-based compound, 27f , was identified as a potent inhibitor of Monopolar spindle 1 (Mps1) kinase and showed remarkable antiproliferative activity in the nanomolar range against a variety of human cancer cell lines. mdpi.com Similarly, a study on 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine assessed its influence on cell viability in the HepG2 human liver cancer cell line, determining a 50% cytotoxic concentration (CC50) of over 7.8 µM. researchgate.net

Another study evaluated the effects of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives DM1 and DM2 on the viability of C6 rat brain glioma cells using an MTT assay. nih.gov The results indicated that these compounds did not significantly affect cell viability at concentrations up to 100 µM after 24 hours of treatment. nih.gov In the context of melanoma, novel triazole-imidazo-pyrazole derivatives, which share a fused heterocyclic system, were tested against human metastatic melanoma cell lines (MeOV and MeTA). nih.gov Compound 1h from this series was shown to decrease cell viability by up to 85% after 72 hours of treatment. nih.gov

Compound/DerivativeAssay TypeCell Line(s)Key Finding (IC50/CC50)Source
Imidazo[1,2-b]pyridazine-based 27fAntiproliferativeA549 (Lung Carcinoma)IC50 = 6.0 nM mdpi.com
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineViability (Cytotoxicity)HepG2 (Liver Cancer)CC50 > 7.8 µM researchgate.net
2-Phenylimidazo[1,2-b]pyridazine DM1 & DM2Viability (MTT)C6 (Rat Glioma)No significant effect up to 100 µM nih.gov
Triazole-imidazo-pyrazole 1hViability (MTS)MeOV, MeTA (Melanoma)Reduced viability by up to 85% at 10 µM nih.gov

Enzyme Inhibition Assays (e.g., IC50 Determination)

Enzyme inhibition assays are crucial for determining the potency of a compound against a specific molecular target. The half-maximal inhibitory concentration (IC50), which measures the amount of a substance needed to inhibit a biological process by half, is a key metric derived from these assays. nih.gov The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure for kinase inhibitors. nih.gov

Numerous studies have focused on developing imidazo[1,2-b]pyridazine derivatives as potent and selective kinase inhibitors. For example, derivatives have been synthesized as inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. researchgate.net One such derivative, compound 6 , proved to be a highly potent Tyk2 JH2 inhibitor with excellent selectivity over a wide panel of other kinases. researchgate.net Further optimization led to compounds like 6q–t with Ki values in the low nanomolar range (0.015 to 0.035 nM). researchgate.net

Other kinases targeted by this scaffold include:

IKKβ: Derivatives were optimized to enhance their inhibitory activity against IKKβ, a key protein in inflammatory signaling pathways. cardiff.ac.uk

DYRK kinases: Imidazo[1,2-b]pyridazines have been explored as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are implicated in various diseases. nih.gov

Transforming growth factor-β activated kinase (TAK1): 6-substituted imidazo[1,2-b]pyridazines were found to inhibit TAK1 at nanomolar concentrations, with the lead compound 26 having an IC50 of 55 nM. nih.gov

Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-b]pyridazine series has been identified as potent and selective inhibitors of CDKs. nih.gov

Compound/Derivative ClassTarget EnzymeKey Finding (IC50/Ki)Source
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine (Cmpd 6q-t)Tyk2 JH2Ki = 0.015 - 0.035 nM researchgate.net
6-Substituted imidazo[1,2-b]pyridazine (Cmpd 26)TAK1IC50 = 55 nM nih.gov
Imidazo[1,2-b]pyridazinesIKKβPotent inhibitors developed cardiff.ac.uk
Imidazo[1,2-b]pyridazinesDYRK kinasesIdentified as selective inhibitors nih.gov
Imidazo[1,2-b]pyridazinesCDK2Potent and selective inhibitors identified nih.gov

Antimicrobial Susceptibility Testing (e.g., MIC Determination)

Antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). nih.gov Standard methods include broth microdilution and agar (B569324) dilution. nih.govnih.gov

The imidazo[1,2-b]pyridazine scaffold has been investigated for its antifungal properties. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antifungal activities against nine phytopathogenic fungi. nih.gov The results showed that most of these compounds displayed excellent and broad-spectrum antifungal activities. nih.gov For instance, compounds 4a, 4c, 4d, 4l, and 4r were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against several fungal strains. nih.gov Another study reported that compound 4j from a similar series showed promising antifungal potency against five different fungal strains with EC50 values ranging from 4.0 to 7.7 µg/mL. nih.gov

While these studies focus on antifungal activity, research on a related derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine , demonstrated its activity against protozoan parasites, showing an effective concentration (EC50) of 0.38 µM against Trypanosoma brucei brucei. researchgate.net

Compound/DerivativeOrganism(s)Assay TypeKey Finding (MIC/EC50)Source
Imidazo[1,2-b]pyridazine derivative 4jAlternaria alternataMycelium Growth RateEC50 = 4.0 µg/mL nih.gov
Imidazo[1,2-b]pyridazine derivative 4jFusarium solaniMycelium Growth RateEC50 = 6.3 µg/mL nih.gov
Imidazo[1,2-b]pyridazine derivatives 4a, 4c, 4d, 4l, 4rVarious phytopathogenic fungiMycelium Growth Rate1.9-25.5 fold more potent than hymexazol nih.gov
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineTrypanosoma brucei bruceiEC50 DeterminationEC50 = 0.38 µM researchgate.net

In Vivo Efficacy Assessments

Following promising in vitro results, preclinical development progresses to in vivo studies to assess a compound's efficacy in a living organism. Murine models are frequently used for this purpose.

Murine Models of Disease (e.g., Hepatic Steatosis, Malaria)

While no in vivo studies specifically testing 6-Chloroimidazo[1,2-b]pyridazin-2-ol have been reported, related imidazo[1,2-b]pyridazine and imidazopyridine derivatives have been evaluated in murine models of various diseases.

Hepatic Steatosis: Non-alcoholic fatty liver disease (NAFLD) is commonly studied using mouse models that develop hepatic steatosis through genetic modification or specialized diets, such as high-fat or methionine-deficient diets. nih.govmdpi.comnih.gov There are currently no published studies evaluating the efficacy of this compound or its close derivatives in murine models of hepatic steatosis.

Malaria: Murine models are crucial for testing antimalarial drug candidates. nih.gov These models often involve immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) mice, engrafted with human erythrocytes to support Plasmodium falciparum infection. nih.gov A series of 2,4-disubstituted imidazopyridines, which are structurally related to imidazo[1,2-b]pyridazines, were tested in a P. falciparum NSG mouse model. The frontrunner compound from this series demonstrated in vivo efficacy, suggesting that this general scaffold has potential for development as an antimalarial agent. Separately, potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 have been identified that show greater than 1 microMolar plasma levels after oral administration to mice, indicating good bioavailability which is a prerequisite for in vivo efficacy studies. nih.gov

Locomotor Activity Evaluation

There is currently no information available in the reviewed scientific literature regarding the evaluation of locomotor activity for this compound or its close structural analogs. However, studies on certain 2-phenylimidazo[1,2-b]pyridazine derivatives have been conducted in mouse models of epilepsy, which involves behavioral assessments, but specific locomotor activity data was not the focus. nih.gov

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Models

In preclinical research, establishing a clear relationship between the pharmacokinetic (PK) profile of a compound and its pharmacodynamic (PD) effects is crucial for predicting its therapeutic potential. For derivatives of the imidazo[1,2-b]pyridazine scaffold, studies in animal models have been instrumental in understanding this correlation. While specific data for this compound is not extensively published, research on closely related analogs provides significant insights into the PK/PD drivers of efficacy.

Detailed investigations have been conducted on advanced derivatives, such as the Tyk2 JH2 inhibitor, a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog, referred to as compound 6 . nih.gov These studies highlight the importance of optimizing the molecular structure to achieve favorable pharmacokinetic properties, which in turn leads to potent in vivo activity. nih.gov

Detailed Research Findings:

Preclinical evaluation of compound 6 in various animal species demonstrated its potential as an orally bioavailable agent. nih.gov The compound exhibited low to moderate clearance rates across different species, with particularly favorable oral exposure and bioavailability in rats. nih.gov This advantageous pharmacokinetic profile is a key determinant of its subsequent pharmacological effects.

The primary pharmacodynamic effect of compound 6 is the inhibition of Tyk2, a member of the Janus kinase (JAK) family. This inhibition leads to the suppression of cytokine signaling, such as interferon-gamma (IFNγ), which is a key mediator in inflammatory processes. nih.gov The relationship between the exposure to the compound and the inhibition of these pathways is a critical aspect of its preclinical characterization.

Efficacy studies in a rat model of adjuvant-induced arthritis (AA) have successfully correlated the pharmacokinetic properties of compound 6 with a tangible therapeutic outcome. nih.gov The prevention of paw swelling in the rat AA model serves as a clear pharmacodynamic endpoint, directly linking the presence of the drug to a disease-modifying effect. nih.gov

Below are interactive data tables summarizing the pharmacokinetic profile and the pharmacodynamic efficacy of compound 6 in preclinical models.

Interactive Data Table: Pharmacokinetic Profile of Compound 6 in Preclinical Species

SpeciesClearance (mL/min/kg)Oral Bioavailability (%)
Mouse1686
Rat7.8114
Cynomolgus Monkey1746
Dog2550
Data sourced from reference nih.gov

Interactive Data Table: Pharmacodynamic Efficacy of Compound 6 in a Rat Adjuvant Arthritis Model

Efficacy EndpointFinding
IFNγ Production InhibitionHighly effective in a rat pharmacodynamics model
Paw Swelling PreventionDemonstrated full efficacy in preventing paw swelling
Data sourced from reference nih.gov

These preclinical findings for a key imidazo[1,2-b]pyridazine derivative underscore the direct correlation between achieving sufficient systemic exposure (pharmacokinetics) and eliciting the desired biological response (pharmacodynamics). The data from these studies are vital for informing the design of further preclinical and potential clinical investigations.

Advanced Research Perspectives and Future Directions

Design and Optimization Strategies for Novel Imidazo[1,2-b]pyridazine-Based Therapeutics

The development of novel therapeutics based on the imidazo[1,2-b]pyridazine (B131497) scaffold heavily relies on strategic design and optimization to enhance potency, selectivity, and pharmacokinetic profiles. A primary strategy involves structure-activity relationship (SAR) exploration, where different substituents are systematically introduced onto the core scaffold to probe their effects on biological activity. nih.govtandfonline.com

A common approach is the modification of the scaffold at key positions to improve interactions with the target protein. For instance, in the development of inhibitors for Transforming growth factor-β-activated kinase 1 (TAK1), it was found that substituting the C6 position of the imidazo[1,2-b]pyridazine core with a morpholine (B109124) moiety enhanced kinase inhibition. nih.gov Morpholine is known to improve water solubility, metabolic stability, and can form additional hydrogen-bonding interactions with the target protein. nih.gov Similarly, for developing inhibitors of Tyrosine Kinase 2 (Tyk2), iterative modifications of substituents on the imidazo[1,2-b]pyridazine scaffold led to improved cellular potency while maintaining selectivity for the pseudokinase (JH2) domain. rsc.org

Another key strategy is scaffold hopping, where the imidazo[1,2-b]pyridazine core is used to replace other heterocyclic systems to generate novel compounds with potentially improved properties. nih.govrsc.org This approach has been successfully used to develop potent second-generation Tropomyosin receptor kinase (TRK) inhibitors that can overcome clinical resistance mutations. nih.gov Furthermore, introducing an N-oxide group to a pyridine (B92270) substituent on the imidazo[1,2-b]pyridazine core has been shown to yield potent and orally bioavailable p38 MAP kinase inhibitors. nih.gov

Optimization strategies often focus on improving metabolic stability. For example, replacing an anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino functionality in Tyk2 inhibitors dramatically improved metabolic stability, likely by reducing the compound's lipophilicity (cLogP). nih.gov

Exploration of the Imidazo[1,2-b]pyridazine Scaffold in Emerging Therapeutic Areas

The imidazo[1,2-b]pyridazine scaffold has demonstrated significant therapeutic potential across a spectrum of diseases, leading to its exploration in various emerging areas. researchgate.net

Oncology: This is one of the most extensively studied areas. Derivatives have been developed as potent inhibitors of numerous kinases implicated in cancer, such as:

c-Met and VEGFR2: Dual inhibitors have been designed, with some compounds showing strong enzymatic inhibition and dose-dependent antitumor efficacy in mouse xenograft models. nih.gov

mTOR: Novel imidazo[1,2-b]pyridazine derivatives have exhibited significant anti-proliferative activity against human cancer cell lines, with lead compounds showing mTOR inhibition and in vivo anticancer effects in nude mice. nih.gov

FLT3: A series of these compounds shows potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and its mutations, which are common in acute myeloid leukemia (AML). nih.gov These agents could potentially treat various hematological diseases. nih.gov

Haspin Kinase: As a key regulator of mitosis, Haspin is an attractive cancer target. Imidazo[1,2-b]pyridazine-based inhibitors have shown potent activity against Haspin and anti-proliferative properties in cancer cell lines. tandfonline.comnih.gov

DYRK1A: Selective inhibitors of DYRK1A are being investigated for treating cancer, type 2 diabetes, and neurological disorders. bohrium.comcardiff.ac.ukox.ac.uk

Inflammatory and Autoimmune Diseases: The scaffold is being leveraged to treat chronic autoimmune conditions.

p38 MAP Kinase Inhibitors: Derivatives have been developed as inhibitors of p38 MAP kinase, showing efficacy in rat models of collagen-induced arthritis, suggesting potential for treating rheumatoid arthritis. nih.govresearchgate.net

IL-17A Inhibitors: A novel series of imidazo[1,2-b]pyridazines has been identified as inhibitors of Interleukin-17A (IL-17A), a cytokine involved in chronic autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.govacs.org

IKKβ Inhibitors: By improving cell permeability and target affinity, imidazo[1,2-b]pyridazine derivatives have been developed as IκB kinase β (IKKβ) inhibitors, which showed activity in suppressing TNFα production in mice. researchgate.net

Neurodegenerative Diseases: There is growing interest in this area.

Acetylcholinesterase (AChE) Inhibitors: Substituted imidazo[1,2-b]pyridazines have shown potent AChE inhibitory activity, a key target in Alzheimer's disease treatment. researchgate.netbohrium.com Certain compounds also demonstrated anti-inflammatory effects in microglial cells. researchgate.netresearchgate.net

β-Amyloid Plaque Ligands: Derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. nih.govacs.org Some compounds displayed high binding affinity, making them candidates for developing PET radiotracers for imaging these plaques. nih.govacs.org

Infectious Diseases: The scaffold has shown promise against various pathogens, including antibacterial, antiparasitic, and antiviral applications. nih.gov

Development of Next-Generation Derivatives with Enhanced Pharmacological Profiles

The quest for next-generation therapeutics focuses on creating derivatives with superior potency, selectivity, and pharmacokinetic properties, particularly oral bioavailability and metabolic stability. nih.gov A key goal is to overcome the resistance that often develops with existing targeted therapies.

One successful approach has been the development of second-generation TRK inhibitors. The representative compound 15m potently inhibited wild-type TRK as well as clinically relevant resistant mutants, and also demonstrated good oral bioavailability (F = 55.26%) in pharmacokinetic studies. nih.gov This highlights the potential of the imidazo[1,2-b]pyridazine scaffold to address acquired drug resistance. nih.gov

In the pursuit of Tyk2 inhibitors, researchers significantly enhanced metabolic stability by replacing a metabolically liable anilino group. nih.gov Further optimization of a C3 amide side chain led to the identification of a highly potent and selective Tyk2 JH2 inhibitor that was effective in a rat pharmacodynamics model. nih.gov The introduction of a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring also enhanced Caco-2 permeability, an indicator of intestinal absorption, through the formation of an intramolecular hydrogen bond. nih.gov

For dual c-Met and VEGFR2 inhibitors, optimization efforts led to derivatives incorporating a pyridone ring. nih.gov This modification was designed to form an intramolecular hydrogen bond, enforcing a rigid conformation that resulted in potent inhibition of both kinases. nih.gov One such derivative, compound 26 , strongly inhibited both enzymes and showed significant dose-dependent antitumor efficacy in mouse models. nih.gov

The table below summarizes the activity of selected next-generation imidazo[1,2-b]pyridazine derivatives against their respective targets.

CompoundTarget(s)IC₅₀ / KᵢKey Advancement
Compound 26 c-Met, VEGFR21.9 nM, 2.2 nMPotent dual inhibition, in vivo antitumor efficacy. nih.gov
Compound 15m TRK (wild-type & mutants)0.08 nM (WT), 2.14 nM (G595R)Overcomes drug resistance, good oral bioavailability. nih.gov
Compound A17 mTOR0.067 µMPotent mTOR inhibition, in vivo anticancer effect. nih.gov
Compound 5h Acetylcholinesterase (AChE)40 nMPotent AChE inhibition for neurodegenerative diseases. researchgate.net
Compound 4 β-Amyloid Plaques11.0 nM (Kᵢ)High affinity for potential use in Alzheimer's imaging. nih.gov

Integration of Structure-Based Drug Design and Computational Chemistry in Discovery Efforts

Structure-based drug design (SBDD) and computational chemistry are indispensable tools in modern drug discovery, enabling the rational design and optimization of imidazo[1,2-b]pyridazine derivatives. These methods rely on understanding the three-dimensional structure of the biological target and how a ligand interacts with it.

X-ray crystallography plays a pivotal role by providing high-resolution structures of ligands bound to their target proteins. For example, the co-crystal structure of p38 MAP kinase with an inhibitor revealed that a key amino acid, Phe169, adopted two different conformations. nih.gov This insight guided a scaffold transformation strategy, leading to the identification of imidazo[1,2-b]pyridazine derivatives that could enhance hydrophobic interactions and stabilize a single conformation, resulting in potent inhibition. nih.govresearchgate.net Similarly, determining the co-crystal structure of an early Haspin kinase inhibitor confirmed its binding mode in the ATP-competitive pocket and guided the optimization of more potent and selective derivatives. tandfonline.comnih.gov

Molecular docking is another widely used computational technique to predict the preferred binding orientation of a ligand to its target. nih.gov In the development of TAK1 inhibitors, docking studies were performed to visualize the potential binding mode of preliminary compounds, helping to rationalize observed SAR and guide further modifications. nih.gov For instance, docking suggested that a methyl group at position 2 of the imidazo[1,2-b]pyridazine core would create a steric hindrance, a hypothesis that was later confirmed experimentally. nih.gov Docking studies were also instrumental in designing new Haspin inhibitors and understanding the impact of heteroatom placement on kinase interaction. nih.gov

These computational approaches accelerate the discovery process by prioritizing which compounds to synthesize, thus saving time and resources. They facilitate the rapid optimization of lead structures by providing a rational basis for modifications aimed at improving potency and selectivity. nih.govcardiff.ac.uk

Potential Applications Beyond Traditional Pharmaceuticals

While the primary focus of imidazo[1,2-b]pyridazine research is on pharmaceuticals, the unique properties of this scaffold lend it to applications in other scientific fields.

Diagnostic Imaging: A significant non-therapeutic application is in the development of diagnostic agents for neurodegenerative diseases. nih.gov Derivatives of imidazo[1,2-b]pyridazine have been designed as ligands for β-amyloid plaques, the pathological hallmarks of Alzheimer's disease. nih.govacs.org Compounds with high binding affinity, such as 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) , are being explored as potential positron emission tomography (PET) radiotracers. nih.govacs.org These agents could enable the non-invasive imaging of amyloid deposits in the brain, aiding in early diagnosis and the monitoring of disease progression. nih.gov

Materials Science: The heterocyclic structure of imidazo[1,2-b]pyridazine makes it a candidate for the creation of advanced materials. chemimpex.com Derivatives are being investigated for use in organic electronics, specifically as host materials for high-performance red-phosphorescent organic light-emitting devices (OLEDs). dergipark.org.tr

Agrochemicals: The biological activity of the imidazo[1,2-b]pyridazine scaffold extends to agriculture. It is being used in the formulation of agrochemicals to enhance the efficacy of pest control products, which could help improve crop yields. chemimpex.com

Addressing Challenges in Drug Discovery and Development for Imidazo[1,2-b]pyridazines

Despite the scaffold's promise, several challenges must be addressed in the drug discovery and development process.

Selectivity: A major hurdle, particularly with kinase inhibitors, is achieving high selectivity for the intended target over other closely related kinases. Off-target activity can lead to undesirable side effects. For example, while optimizing DYRK1A inhibitors, researchers found that some compounds also inhibited the closely related CLK kinases. bohrium.comcardiff.ac.uk Rational design, guided by X-ray crystallography, was necessary to develop a derivative with improved kinase selectivity. cardiff.ac.ukox.ac.uk Similarly, during the development of Tyk2 JH2 inhibitors, phosphodiesterase 4 (PDE4) was identified as a significant off-target. rsc.org Selectivity was achieved by analyzing co-crystal structures of ligands bound to both proteins and designing modifications to exploit structural differences. rsc.org

Acquired Resistance: As seen with many targeted therapies, especially in oncology, cancer cells can develop mutations in the target protein that render the drug ineffective. A key challenge is to design next-generation inhibitors that are active against both the wild-type protein and its common resistance mutations. The development of imidazo[1,2-b]pyridazine-based inhibitors for FLT3 and TRK that show activity against known resistance mutations is a significant step toward overcoming this challenge. nih.govnih.gov

Synthesis and Scalability: The successful translation of a promising compound from the lab to the clinic requires efficient and scalable synthetic routes. Research into the synthesis of the imidazo[1,2-b]pyridazine core and its functionalization is ongoing. Methods utilizing metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) are crucial for creating diverse libraries of compounds for screening and for the large-scale production of drug candidates. researchgate.netdundee.ac.uk

Pharmacokinetics: Achieving a desirable pharmacokinetic profile, including good oral bioavailability, appropriate metabolic stability, and sufficient drug exposure at the target site, remains a critical challenge. Strategies to address this include modulating physicochemical properties like lipophilicity and incorporating groups that block metabolic hotspots or enhance membrane permeability. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 6-Chloroimidazo[1,2-b]pyridazin-2-ol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 3-amino-6-chloropyridazine with α-haloketones or via Suzuki coupling for functionalization. For example, cyclocondensation with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane yields the core structure, followed by nitration or substitution . Key factors include solvent choice (e.g., DMF for nucleophilic substitution), temperature control (80–110°C), and catalysts like Pd(dppf)Cl₂ for cross-coupling reactions. Yields range from 60–87% depending on purification methods (e.g., silica gel chromatography) .

Q. How is the purity and structure of this compound validated in academic research?

Characterization relies on ¹H/¹³C NMR (e.g., δ 8.40 ppm for aromatic protons in CDCl₃), mass spectrometry (ESI+ for molecular ion detection), and elemental analysis (C, H, N content). Purity ≥97% is confirmed via HPLC with UV detection at 254 nm. X-ray crystallography may resolve regioselectivity ambiguities, as seen in corrected Minisci alkylation studies .

Q. What biological screening assays are used to evaluate its pharmacological potential?

Initial screening includes receptor binding assays (e.g., displacement of [³H]diazepam for benzodiazepine receptor affinity) and in vitro cytotoxicity (IC₅₀ values against cancer cell lines). Antimicrobial activity is tested via MIC assays against Gram-positive/negative bacteria. Doses as low as 2.5 mg/kg in rodent models assess anxiolytic or antimalarial efficacy .

Q. Which substituents at the 2- and 6-positions are critical for modulating reactivity?

The 6-chloro group is essential for electrophilic substitution (e.g., Suzuki coupling), while the 2-hydroxy moiety enables derivatization via esterification or amidation. Substituents like cyclopropyl or morpholinomethyl at the 2-position enhance metabolic stability and receptor binding .

Q. What solvents and conditions are optimal for nucleophilic substitution reactions?

Polar aprotic solvents (DMF, DMA) with bases (K₂CO₃, i-Pr₂NEt) at 60–100°C facilitate substitution. For example, sodium benzenesulfinate replaces the 2-chloromethyl group in 80% yield under reflux .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-b]pyridazine core be addressed?

Regioselectivity in Minisci alkylation or direct arylation is controlled by radical stabilization patterns and catalyst choice. Pd(OAc)₂ with KOAc in pentan-1-ol selectively arylates the C3 position, avoiding C8 byproducts. Computational modeling (DFT) predicts reactive sites, validated by XRD .

Q. What methodologies resolve contradictions in spectroscopic data for structural isomers?

Discrepancies between expected and observed NMR signals (e.g., C3 vs. C8 substitution) require NOESY/ROESY for spatial correlation or isotopic labeling . For example, a corrected ACS Catalysis study used XRD to confirm C8 alkylation in a 6-chloro derivative .

Q. How do structural modifications improve solubility and reduce hERG toxicity?

Introducing polar groups (e.g., carboxylic acid at C2) enhances aqueous solubility. Replacing lipophilic substituents with sulfoxides or morpholine reduces hERG inhibition. ADMET profiling guides optimization, as seen in antiplasmodial analogs .

Q. What green chemistry approaches are viable for large-scale synthesis?

Solvent-free conditions or bio-based solvents (e.g., cyclopentyl methyl ether) minimize waste. Pd-catalyzed reactions with ≤0.1 mol% catalyst loading and recyclable supports (e.g., SiO₂-Pd) achieve TOF >500 h⁻¹. Microwave-assisted synthesis reduces reaction times by 70% .

Q. How is the compound utilized in developing multitargeted therapeutics?

As a scaffold for kinase inhibitors (e.g., BMS-986260), it undergoes parallel synthesis to generate libraries. Structure-activity relationship (SAR) studies balance potency (IC₅₀ <30 nM) and selectivity via 3D-QSAR models. In vivo efficacy is validated in xenograft models with pharmacokinetic monitoring (t₁/₂ = 4–6 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroimidazo[1,2-b]pyridazin-2-ol
Reactant of Route 2
Reactant of Route 2
6-Chloroimidazo[1,2-b]pyridazin-2-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.